Sp-8-Br-cGMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H11BrN5O6PS |
|---|---|
Poids moléculaire |
440.17 g/mol |
Nom IUPAC |
9-[(4aR,6R,7aR)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18)/t2-,4?,5+,8-,23?/m1/s1 |
Clé InChI |
KRYIOQOBMVFLBO-NKHXYLAMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS) is a synthetic analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a valuable tool in cellular signaling research. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activity in experimental systems. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interactions with key cellular targets. It is intended to be a technical resource for researchers and professionals in drug development.
Core Mechanism of Action
This compound primarily exerts its biological effects through the activation of two main downstream targets of the cGMP signaling pathway: cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) ion channels . It is also reported to have effects on cAMP-dependent protein kinase (PKA).
Activation of cGMP-Dependent Protein Kinase (PKG)
This compound acts as an agonist of PKG, a serine/threonine kinase that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. By binding to the regulatory domain of PKG, this compound induces a conformational change that releases the autoinhibitory domain from the catalytic site, leading to the phosphorylation of downstream target proteins.
Gating of Cyclic Nucleotide-Gated (CNG) Ion Channels
This compound is an agonist for cGMP-gated cation channels (CNG channels).[1] These non-selective cation channels are critical in sensory transduction pathways, such as vision and olfaction. The binding of this compound to the cyclic nucleotide-binding domain of CNG channels induces their opening, leading to an influx of cations like Ca²⁺ and Na⁺, and subsequent cellular depolarization.
Interaction with cAMP-Dependent Protein Kinase (PKA)
This compound is described as an unspecific activator of cAMP-dependent protein kinase (PKA).[2][3] This suggests a degree of cross-reactivity, which is an important consideration in experimental design.
Resistance to Phosphodiesterases (PDEs)
A key feature of this compound is its resistance to enzymatic degradation by cyclic nucleotide phosphodiesterases (PDEs). The phosphorothioate (B77711) modification at the phosphate (B84403) group protects the cyclic phosphate bond from hydrolysis, leading to a prolonged intracellular half-life compared to the endogenous cGMP. This property makes it a reliable tool for studying sustained cGMP signaling.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its known targets.
| Target | Parameter | Value | Species/System | Reference |
| cGMP-gated cation channels (CNG) | EC₅₀ | 106.5 μM | Rod photoreceptor | [1] |
| cGMP-dependent protein kinase (PKG) | Kₐ | Not Available | - | - |
| cAMP-dependent protein kinase (PKA) | Kₐ | Not Available | - | - |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the central role of this compound in the cGMP signaling cascade and its relationship with its primary effectors.
Experimental Protocols
In Vitro Protein Kinase G (PKG) Activity Assay (General Protocol)
This assay measures the ability of this compound to activate PKG, which then phosphorylates a specific substrate.
Materials:
-
Purified recombinant PKG
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)
-
PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG recognition motif)
-
ATP (with [γ-³²P]ATP for radiometric detection, or unlabeled for other detection methods)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the PKG substrate peptide, and purified PKG enzyme.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with a known PKG activator (e.g., 8-Br-cGMP) and a negative control without any activator.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the kinase activity as a function of this compound concentration to determine the activation constant (Kₐ).
Electrophysiological Recording of CNG Channel Activity (General Protocol)
This protocol uses the patch-clamp technique to measure the currents flowing through CNG channels in response to this compound.
Materials:
-
Cells expressing CNG channels (e.g., HEK293 cells transfected with CNG channel subunits or isolated photoreceptor cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (pipette solution) containing a defined concentration of this compound (e.g., 100 μM) and appropriate ions.
-
Extracellular solution (bath solution) with physiological ion concentrations.
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries and fill with the intracellular solution containing this compound.
-
Establish a gigaohm seal between the patch pipette and the membrane of a cell expressing CNG channels.
-
Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Apply a series of voltage steps to the cell and record the resulting membrane currents.
-
The current recorded in the presence of this compound will be indicative of CNG channel activity.
-
To determine the dose-response relationship, different concentrations of this compound can be included in the pipette solution or applied to the extracellular side of an excised patch.
Phosphodiesterase (PDE) Resistance Assay (General Protocol)
This assay confirms the resistance of this compound to hydrolysis by PDEs.
Materials:
-
Purified PDE enzyme (e.g., PDE5)
-
This compound
-
cGMP (as a control substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Method for detecting cGMP and its hydrolyzed product GMP (e.g., HPLC, radiometric assay with [³H]cGMP)
Procedure:
-
Prepare a reaction mixture containing the PDE assay buffer and purified PDE enzyme.
-
Add either this compound or cGMP to the reaction mixture.
-
Incubate the reactions at 37°C for various time points.
-
Stop the reaction at each time point (e.g., by heat inactivation or addition of a stop solution).
-
Analyze the reaction mixture to quantify the amount of remaining cyclic nucleotide and the amount of hydrolyzed product.
-
Compare the rate of hydrolysis of this compound to that of cGMP. A significantly lower rate of hydrolysis for this compound indicates its resistance to PDE activity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the activity of this compound on a target protein.
Conclusion
This compound is a potent and stable activator of key components of the cGMP signaling pathway, namely PKG and CNG channels. Its resistance to phosphodiesterase-mediated degradation makes it an invaluable tool for elucidating the downstream effects of sustained cGMP signaling in a variety of biological systems. For robust and reproducible results, careful consideration of its cross-reactivity with PKA is recommended, and appropriate controls should be included in experimental designs. Further research is warranted to determine the precise activation constants for its interaction with PKG and PKA to provide a more complete quantitative profile of this important research compound.
References
An In-depth Technical Guide on Sp-8-Br-cGMPS as a Protein Kinase G (PKG) Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cGMPS), a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG). This document details the chemical properties, mechanism of action, and key downstream signaling effects of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to facilitate its application in research and drug development.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal function.[1][2] The primary intracellular effector of cGMP is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase that phosphorylates a variety of downstream targets.[3] this compound is a synthetic analog of cGMP that has been chemically modified to enhance its utility as a research tool. The bromine substitution at the 8-position of the guanine (B1146940) ring and the sulfur substitution in the cyclic phosphate (B84403) moiety confer resistance to hydrolysis by phosphodiesterases (PDEs), thereby prolonging its intracellular signaling effects.[3] Furthermore, these modifications increase its lipophilicity, allowing it to readily cross cell membranes.
Chemical and Physical Properties
This compound is a well-characterized molecule with the following properties:
| Property | Value | Reference |
| Chemical Name | 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer | [4] |
| CAS Number | 153660-03-8 | [4] |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [4][5] |
| Molecular Weight | 462.15 g/mol | [5] |
| Appearance | Crystalline solid | N/A |
| Storage | Store at -20°C | [5] |
Mechanism of Action
This compound acts as a direct agonist of PKG. The activation mechanism of PKG involves a significant conformational change upon ligand binding.[6] In its inactive state, the N-terminal regulatory domain of PKG sterically inhibits the C-terminal catalytic domain. The binding of cGMP or its analogs, like this compound, to the two cyclic nucleotide-binding domains (CNB-A and CNB-B) in the regulatory domain induces a conformational change that relieves this autoinhibition, allowing the catalytic domain to phosphorylate its substrates.[6]
Figure 1. Activation of PKG by this compound.
Quantitative Data
| Compound | Parameter | Value | Target | Reference |
| cGMP | Ka | 0.1 - 0.2 µM | PKG Iα | [7] |
| cGMP | Ka | 1.6 µM | PKG II | [7] |
| cAMP | Ka | 7.6 - 39 µM | PKG I | [7] |
| cAMP | Ka | ~12 µM | PKG II | [7] |
| This compound | EC50 | 106.5 µM | cGMP-gated cation channels (CNG) | [1] |
Key Downstream Signaling Pathways and Effects
Activation of PKG by this compound initiates a cascade of phosphorylation events that modulate various cellular functions.
Smooth Muscle Relaxation
One of the most well-documented effects of PKG activation is the relaxation of smooth muscle.[8] This is achieved through multiple mechanisms that ultimately lead to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a reduction in the calcium sensitivity of the contractile machinery.
Figure 2. PKG-mediated smooth muscle relaxation pathway.
-
Reduction of Intracellular Calcium ([Ca²⁺]i): PKG can phosphorylate and inhibit the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), a channel responsible for releasing calcium from intracellular stores.[9] This inhibitory effect is often mediated through the phosphorylation of the IP3R-associated cGMP kinase substrate (IRAG).[2][10]
-
Calcium Desensitization: PKG can also promote smooth muscle relaxation by decreasing the sensitivity of the contractile apparatus to calcium. This is primarily achieved by activating myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the regulatory light chain of myosin II (MLC), leading to dissociation of actin-myosin cross-bridges and relaxation.[11][12]
Regulation of Vasodilator-Stimulated Phosphoprotein (VASP)
VASP is a key substrate of PKG and plays a crucial role in regulating actin dynamics, cell adhesion, and platelet aggregation.[13] PKG-mediated phosphorylation of VASP at Serine 239 is a well-established marker of PKG activity in intact cells.[13][14] This phosphorylation event is implicated in the inhibitory effects of the NO/cGMP pathway on platelet aggregation and smooth muscle cell proliferation.
Figure 3. VASP phosphorylation by PKG.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro PKG Kinase Assay
This protocol describes a radiometric assay to measure the kinase activity of purified PKG in the presence of this compound using a synthetic peptide substrate.
Materials:
-
Purified recombinant PKG
-
This compound
-
Peptide substrate (e.g., a VASP-derived peptide with a phosphorylation site)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid wash solution (75 mM)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of this compound.
-
Initiate the reaction by adding purified PKG to the mixture.
-
Start the phosphorylation reaction by adding a solution of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the kinase activity based on the amount of incorporated phosphate per unit time.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol outlines the measurement of changes in [Ca²⁺]i in cultured cells in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.[15][16][17][18][19]
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Agonist to induce calcium release (e.g., phenylephrine, angiotensin II)
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm) and emission detection at 510 nm.
Procedure:
-
Cell Loading:
-
Plate cells on coverslips or in a 96-well plate suitable for fluorescence measurements.
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with fresh HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Perfuse the cells with HBSS and record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration and continue recording the fluorescence ratio.
-
Stimulate the cells with an agonist to induce a calcium response and continue to record the changes in the fluorescence ratio.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute calcium concentrations using ionomycin (B1663694) and EGTA to determine the maximum and minimum fluorescence ratios, respectively.
-
Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes the use of an isolated organ bath to measure the relaxant effect of this compound on pre-contracted smooth muscle tissue, such as aortic rings.[20][21][22]
Materials:
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution (or other physiological salt solution)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Contractile agonist (e.g., phenylephrine, KCl)
-
This compound
-
Organ bath system with isometric force transducers and data acquisition software.
Procedure:
-
Tissue Preparation:
-
Dissect the smooth muscle tissue and cut it into rings or strips of appropriate size.
-
Mount the tissue in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a basal tension for at least 60 minutes, with periodic washing.
-
Assess the viability of the tissue by inducing a contraction with a high concentration of KCl.
-
-
Experimental Protocol:
-
Wash the tissue and allow it to return to baseline tension.
-
Induce a stable submaximal contraction with a contractile agonist (e.g., phenylephrine).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response as a decrease in tension.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
-
Construct a concentration-response curve for this compound and calculate the EC50 value for relaxation.
-
Conclusion
This compound is an invaluable tool for investigating cGMP/PKG signaling pathways. Its membrane permeability and resistance to hydrolysis make it a reliable and potent activator of PKG in a variety of experimental systems. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately contributing to a deeper understanding of the physiological and pathophysiological roles of PKG and the development of novel therapeutics targeting this important signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of the inositol 1,4,5-trisphosphate receptor by cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. InsP3R-associated cGMP Kinase Substrate Determines Inositol 1,4,5-Trisphosphate Receptor Susceptibility to Phosphoregulation by Cyclic Nucleotide-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic GMP causes Ca2+ desensitization in vascular smooth muscle by activating the myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phosphorylation of blood vessel vasodilator-stimulated phosphoprotein at serine 239 as a functional biochemical marker of endothelial nitric oxide/cyclic GMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. dmt.dk [dmt.dk]
- 22. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-Br-cGMPS: A Technical Guide to its Role and Application in cGMP Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that orchestrates a wide array of physiological processes, from smooth muscle relaxation and neuronal signaling to cell proliferation and apoptosis.[1][2] The study of its downstream signaling pathways relies heavily on pharmacological tools that can specifically and robustly modulate its key effectors. This technical guide provides an in-depth examination of Guanosine-3',5'-cyclic monophosphorothioate, 8-bromo-, Sp-isomer (Sp-8-Br-cGMPS), a pivotal cGMP analog used to dissect the complexities of cGMP signaling. We will explore its mechanism of action, provide quantitative data on its interactions, detail experimental protocols for its use, and visualize its role in the broader cGMP pathway.
The cGMP Signaling Pathway: An Overview
The canonical cGMP signaling pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP). This conversion is catalyzed by two types of guanylate cyclases (GCs): soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[3][4][5]
Once synthesized, cGMP exerts its effects by binding to and activating three primary downstream targets:
-
cGMP-dependent Protein Kinases (PKG): Serine/threonine kinases that phosphorylate a multitude of substrate proteins, regulating processes like calcium homeostasis, gene expression, and smooth muscle contraction.[6][7][8] PKG exists in several isoforms, with PKG I being predominant in the cardiovascular system.[5][9]
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: Non-selective cation channels that are directly opened by cGMP binding, playing crucial roles in phototransduction and neuronal signaling.[5][10][11]
-
Phosphodiesterases (PDEs): Enzymes that are themselves regulated by cGMP. cGMP can either be hydrolyzed by cGMP-specific PDEs (like PDE5, 6, and 9) or it can allosterically regulate PDEs that hydrolyze cAMP (like PDE2 and PDE3), thus creating crosstalk between the two cyclic nucleotide pathways.[12][13][14]
The termination of the cGMP signal is primarily achieved through its degradation into the inactive 5'-GMP by PDEs.[13]
This compound: A Potent and Stable cGMP Analog
This compound is a chemically modified analog of cGMP designed to overcome the limitations of using native cGMP in experimental settings. Its key features make it an invaluable tool for researchers:
-
PKG Activation: It is a potent activator of cGMP-dependent protein kinases (PKG I and PKG II).[][16]
-
Membrane Permeability: Unlike cGMP, this compound is lipophilic and readily crosses cell membranes, allowing for the direct stimulation of intracellular cGMP targets in intact cells and tissues.[17][18]
-
PDE Resistance: The phosphorothioate (B77711) modification at the phosphate (B84403) group (the "S" in cGMPS) in the "Sp" stereochemical configuration renders the molecule highly resistant to hydrolysis by most mammalian PDEs.[18][19] This ensures a sustained and predictable intracellular concentration, avoiding the rapid degradation that affects native cGMP.
-
CNG Channel Agonism: It also functions as an agonist for cGMP-gated cation channels (CNG channels).[11]
These properties allow this compound to be used to specifically probe the physiological consequences of sustained PKG and CNG channel activation, bypassing the need to stimulate upstream guanylate cyclases and avoiding the confounding effects of PDE-mediated degradation.
Quantitative Data
The efficacy of this compound as a modulator of cGMP effectors has been quantified in various systems. The following table summarizes key activation and binding constants.
| Target | Parameter | Value | Species/System | Reference |
| cGMP-gated Cation Channels (CNG) | EC₅₀ | 106.5 µM | Rod Photoreceptor | [11] |
| cGMP-dependent Protein Kinase Iα (PKG Iα) | Kₐ | ~0.1 µM | Purified Enzyme | [20] |
| cGMP-dependent Protein Kinase Iβ (PKG Iβ) | Kₐ | ~1.0 µM | Purified Enzyme | [20] |
| cGMP-dependent Protein Kinase II (PKG II) | Kₐ | ~0.07 µM | Purified Enzyme | [20] |
Note: Kₐ (activation constant) and EC₅₀ (half-maximal effective concentration) values can vary depending on the specific assay conditions, substrate used, and source of the enzyme or channel. The related compound, 8-Br-cGMP, is also a potent activator of PKG and is frequently used in research.[12][19][21][22]
Experimental Protocols
This compound is a versatile tool applicable to a wide range of in vitro and in vivo experiments. Below are detailed methodologies for two common applications.
Protocol: In Vitro PKG Kinase Activity Assay
This protocol describes a method to measure the ability of this compound to activate purified PKG Iα by quantifying the phosphorylation of a substrate peptide.
A. Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKG substrate peptide. The amount of incorporated radioactivity is directly proportional to kinase activity.
B. Reagents & Materials:
-
Purified recombinant PKG Iα
-
PKG substrate peptide (e.g., VASP-derived peptide)
-
This compound stock solution (in DMSO or aqueous buffer)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
100 mM unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
75 mM Phosphoric acid wash solution
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
C. Procedure:
-
Prepare a master mix: For each reaction, prepare a mix containing Kinase Assay Buffer, substrate peptide (e.g., to a final concentration of 50 µM), and purified PKG Iα (e.g., to a final concentration of 10 nM).
-
Aliquot and add activator: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound (e.g., from 1 nM to 10 µM final concentration) or vehicle control to the tubes.
-
Pre-incubate: Incubate the tubes at 30°C for 5 minutes to allow the activator to bind to the kinase.
-
Initiate reaction: Start the phosphorylation reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP (e.g., to a final concentration of 100 µM).
-
Incubate: Continue the incubation at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Stop reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Wash: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone (B3395972) to air dry the paper.
-
Quantify: Place the dry P81 paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analyze data: Plot the measured radioactivity (counts per minute) against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or Kₐ.
Protocol: Smooth Muscle Relaxation Assay in an Organ Bath
This protocol details how to measure the relaxant effect of this compound on pre-contracted vascular smooth muscle tissue.[23]
A. Principle: The tension of an isolated smooth muscle ring (e.g., rat aorta) is measured isometrically. After inducing a stable contraction with an agonist, the cumulative addition of this compound will activate the PKG pathway, leading to a dose-dependent relaxation that can be quantified.[24]
B. Reagents & Materials:
-
Isolated tissue rings (e.g., thoracic aorta from a rat)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contractile agonist (e.g., Phenylephrine (B352888) or KCl)
-
This compound stock solution
C. Procedure:
-
Tissue preparation: Isolate the thoracic aorta and carefully cut it into rings (2-3 mm in width).
-
Mounting: Mount the aortic rings in the organ baths filled with aerated PSS at 37°C. Attach one end to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a stable resting tension (e.g., 1.5-2.0 g), replacing the PSS every 15-20 minutes.
-
Viability check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Wash out the KCl and allow the tension to return to baseline.
-
Pre-contraction: Induce a stable, submaximal contraction using a contractile agonist like phenylephrine (e.g., 1 µM).
-
Cumulative concentration-response: Once the contraction has reached a stable plateau, add this compound to the bath in a cumulative manner (e.g., from 10 nM to 100 µM), allowing the tissue response to stabilize at each concentration before adding the next.
-
Data recording: Continuously record the isometric tension throughout the experiment.
-
Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and calculate the EC₅₀.
Conclusion
This compound is a cornerstone pharmacological agent for investigating cGMP-mediated cellular events. Its combination of membrane permeability, potent PKG activation, and high resistance to PDE degradation allows for the specific and sustained stimulation of the cGMP signaling pathway in a wide variety of experimental models. The data and protocols provided in this guide offer a framework for researchers to effectively utilize this powerful tool to further unravel the intricate roles of cGMP in health and disease.
References
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cusabio.com [cusabio.com]
- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic GMP-dependent protein kinase and cellular signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myristoylation of cGMP-dependent Protein Kinase Dictates Isoform Specificity for Serotonin Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 19. agscientific.com [agscientific.com]
- 20. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
The Dawn of a Selective cGMP Analog: A Technical Guide to the Discovery and Initial Studies of Sp-8-Br-cGMPS
For Immediate Release
This technical guide provides an in-depth overview of the discovery, initial characterization, and foundational experimental protocols for Sp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cGMPS). This cGMP analog has become a valuable tool for researchers in cellular signaling, neuroscience, and drug development due to its selective activation of cGMP-dependent protein kinase (PKG) and its effects on cyclic nucleotide-gated (CNG) channels. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important signaling molecule.
Introduction: The Need for Selective cGMP Analogs
The second messenger cyclic guanosine (B1672433) monophosphate (cGMP) plays a pivotal role in a multitude of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. Its effects are primarily mediated through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG channels), and cGMP-regulated phosphodiesterases (PDEs). To dissect the specific contributions of these pathways, researchers required pharmacological tools with high selectivity for each target. The development of modified cGMP analogs, such as this compound, was a critical step in achieving this selectivity. The introduction of a bromine atom at the 8-position of the guanine (B1146940) ring and a sulfur atom in a specific stereochemical configuration (Sp-isomer) in the phosphate (B84403) ring confers unique properties to the molecule, including resistance to hydrolysis by PDEs and selective activation of PKG.
Discovery and Synthesis
The initial synthesis of phosphorothioate (B77711) analogs of cyclic nucleotides was a key advancement in the field of signal transduction research. While the exact first synthesis of this compound is not detailed in a single "discovery" paper, its development followed established methods for creating cGMP analogs with modified guanine and phosphate moieties. The synthesis of related 8-bromo- and phosphorothioate-substituted cGMP analogs typically starts from 8-bromoguanosine (B14676). This precursor serves as the foundation for subsequent chemical modifications to introduce the cyclic monophosphorothioate group with the desired Sp stereochemistry.
Initial Studies and Characterization
Initial investigations into the biological activity of this compound focused on its interaction with the key effectors of the cGMP signaling pathway: CNG channels and PKG.
Interaction with Cyclic Nucleotide-Gated (CNG) Channels
Early studies identified this compound as an agonist for cGMP-gated cation channels. An initial key characterization demonstrated its ability to induce currents in rod photoreceptor CNG channels, albeit as a partial agonist that does not stabilize the open state of the channel as effectively as cGMP.
Activation of cGMP-Dependent Protein Kinase (PKG)
A primary and significant finding of the initial studies was the potent and selective activation of cGMP-dependent protein kinase (PKG) by this compound. This property, in contrast to its Rp-diastereomer (Rp-8-Br-cGMPS) which acts as a PKG inhibitor, established this compound as a valuable tool to specifically probe PKG-mediated signaling events.
Resistance to Phosphodiesterases (PDEs)
The phosphorothioate modification in this compound confers resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). This increased metabolic stability is a crucial feature, as it allows for sustained activation of its targets in cellular and tissue-based experiments without rapid degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial and subsequent characterization studies of this compound.
| Parameter | Value | Target | Species/System | Reference |
| EC50 | 106.5 µM | cGMP-gated cation channels (CNG) | Rod Photoreceptor |
Table 1: Agonist Activity of this compound on CNG Channels
| Parameter | Value | Target | Reference |
| Ka (Activation Constant) | Data not consistently reported in initial studies, but established as a potent activator. | cGMP-Dependent Protein Kinase (PKG) | General knowledge from multiple sources |
Table 2: Activation of cGMP-Dependent Protein Kinase (PKG) by this compound
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the initial studies of this compound.
Synthesis of this compound (General Approach)
The synthesis of this compound is typically achieved through a multi-step chemical process starting from 8-bromoguanosine.
Workflow for Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
Protection: The hydroxyl groups of 8-bromoguanosine are protected using appropriate protecting groups to ensure regioselective reactions in subsequent steps.
-
Phosphitylation: The 5'-hydroxyl group is reacted with a phosphitylating agent to introduce a phosphorus(III) species.
-
Sulfurization: A sulfurizing agent is introduced under conditions that favor the formation of the Sp-diastereomer of the phosphorothioate. This step is critical for the biological activity of the final product.
-
Deprotection and Cyclization: The protecting groups are removed, and the molecule is induced to cyclize, forming the 3',5'-cyclic monophosphorothioate ring.
-
Purification: The final product is purified using chromatographic techniques such as HPLC.
Characterization of CNG Channel Activity (Patch-Clamp Electrophysiology)
The effect of this compound on CNG channels is typically assessed using the patch-clamp technique in an inside-out configuration.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for CNG channel analysis using patch-clamp.
Protocol:
-
Cell Preparation: Cells heterologously expressing the CNG channel of interest (e.g., Xenopus oocytes or HEK293 cells) or isolated native cells (e.g., photoreceptors) are used.
-
Pipette Solution (Extracellular): Contains a physiological salt solution (e.g., NaCl, KCl, HEPES buffer).
-
Bath Solution (Intracellular): Contains a physiological salt solution mimicking the intracellular environment. This compound and other test compounds are added to this solution.
-
Recording: A gigaohm seal is formed between the patch pipette and the cell membrane. The patch is then excised to create an inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
Data Acquisition: Ionic currents are recorded in response to voltage steps and the application of varying concentrations of this compound.
-
Analysis: The recorded currents are analyzed to determine the dose-response relationship and calculate parameters such as the EC50.
Measurement of PKG Activation (Kinase Activity Assay)
The ability of this compound to activate PKG is determined by measuring the phosphorylation of a specific substrate.
Experimental Workflow for PKG Activity Assay
Caption: Workflow for measuring PKG activation.
Protocol:
-
Reaction Mixture: A reaction buffer containing purified PKG, a specific peptide substrate (e.g., a fluorescently labeled peptide or a peptide that can be captured on a membrane), and ATP (often radiolabeled with 32P or 33P) is prepared.
-
Activation: this compound is added to the reaction mixture at various concentrations to activate the kinase.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, for example, by adding a strong acid or by spotting the mixture onto a phosphocellulose paper.
-
Quantification: The amount of phosphorylated substrate is quantified. If a radiolabel is used, this is done by scintillation counting. For fluorescent substrates, a fluorescence reader is used.
-
Analysis: The rate of phosphorylation at different concentrations of this compound is used to determine the activation constant (Ka).
Signaling Pathways
This compound exerts its effects by modulating the cGMP signaling pathway at the level of CNG channels and PKG.
cGMP Signaling Pathway Modulation by this compound
Caption: this compound action on CNG channels and PKG.
Conclusion
The discovery and initial characterization of this compound provided the scientific community with a powerful tool to dissect the complexities of the cGMP signaling pathway. Its selective activation of PKG and its role as a partial agonist of CNG channels, combined with its resistance to enzymatic degradation, have made it an indispensable compound in cellular signaling research. The experimental protocols outlined in this guide provide a foundation for the continued investigation of cGMP-mediated physiological and pathophysiological processes.
An In-depth Technical Guide to Sp-8-Br-cGMPS: A Key Modulator of the cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS) is a potent and versatile cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its strategic chemical modifications, including a bromo substitution at the 8-position of the guanine (B1146940) ring and a phosphorothioate (B77711) group in the cyclic phosphate (B84403) moiety, confer resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details its role as a selective activator of cGMP-dependent protein kinase (PKG) and an agonist of cGMP-gated cation channels (CNGs), supported by quantitative data and detailed experimental protocols. This document serves as a critical resource for researchers leveraging this compound to investigate cGMP-mediated signaling cascades in various physiological and pathological contexts.
Chemical Structure and Physicochemical Properties
This compound is a synthetically modified cyclic nucleotide designed for enhanced stability and membrane permeability compared to endogenous cGMP.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Guanosine, 8-bromo-, 3',5'-(hydrogen phosphorothioate), (Sp)- | |
| Synonyms | 8-Bromo-cGMPS, Sp-isomer; 8-Br-cGMPS, Sp-Isomer | |
| CAS Number | 153660-03-8 | |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [1][2] |
| Molecular Weight | 462.15 g/mol | [1][2] |
| Appearance | Lyophilized powder | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | Water (general guidance for related compounds: 1 mg/mL) | [2] |
| Storage Temperature | -20°C | [1] |
Mechanism of Action
This compound primarily exerts its biological effects by mimicking endogenous cGMP, but with enhanced potency and duration of action. Its resistance to degradation by PDEs allows for sustained activation of downstream signaling pathways.
Activation of cGMP-Dependent Protein Kinase (PKG)
The principal mechanism of action of this compound is the activation of PKG, a key serine/threonine kinase in the cGMP signaling cascade.[3] PKG exists in several isoforms, with PKG I being prominent in smooth muscle and platelets, and PKG II in the brain and intestinal epithelium.
Upon entering the cell, this compound binds to the regulatory domain of PKG, inducing a conformational change that relieves the autoinhibition of the catalytic domain. The active catalytic domain then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
Caption: Activation of Protein Kinase G (PKG) by this compound.
Table 2: Biological Activities of this compound
| Target | Action | EC₅₀ / Kₐ | Reference |
| cGMP-gated cation channels (CNG) | Agonist | 106.5 µM | [4] |
| cGMP-dependent Protein Kinase (PKG) | Activator | Not explicitly quantified for this compound, but acts as a potent activator. | [3] |
Agonism of cGMP-Gated Cation Channels (CNGs)
In addition to activating PKG, this compound can directly bind to and activate cGMP-gated cation channels (CNGs).[4] These non-selective cation channels are crucial in processes such as phototransduction in the retina and signal transduction in olfactory neurons. This compound acts as an agonist at these channels, leading to cation influx and cellular depolarization.[4]
Experimental Protocols
The following protocols are representative of common applications of this compound in research.
Assessment of PKG Activation via Western Blot for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of PKG. Phosphorylation of VASP at Serine 239 is a reliable marker for PKG activation in intact cells.[5]
Objective: To determine the ability of this compound to induce PKG activation in a cellular context by measuring the phosphorylation of VASP at Ser239.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, platelets)
-
This compound
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Mouse anti-total VASP
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound for a specified time course. A vehicle-treated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect lysates, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-phospho-VASP and anti-total VASP) overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal to determine the relative increase in phosphorylation.
Caption: Experimental workflow for VASP phosphorylation Western blot.
Signaling Pathways
This compound is a valuable tool for elucidating the nitric oxide (NO)/cGMP/PKG signaling pathway, which plays a critical role in numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.
Caption: The NO/cGMP/PKG signaling pathway and the role of this compound.
Conclusion
This compound is an indispensable pharmacological tool for the study of cGMP-mediated signaling. Its enhanced stability and cell permeability make it a superior alternative to endogenous cGMP for in vitro and in cell-based assays. By selectively activating PKG and CNG channels, this compound allows for the precise dissection of the roles of these key effectors in a wide array of biological processes. This technical guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in advancing our understanding of cGMP signaling in health and disease.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. Guanosine 3′,5′-cyclic Monophosphorothioate, 8-Bromo-, Rp-Isomer, Sodium Salt [sigmaaldrich.com]
- 3. Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VASP Antibody | Cell Signaling Technology [cellsignal.com]
The Cell Permeability of Sp-8-Br-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (Guanosine-3',5'-cyclic monophosphorothioate, 8-bromo-, Sp-isomer) is a potent, membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases and its ability to activate cGMP-dependent protein kinase (PKG) make it a valuable tool for studying cGMP signaling pathways. A critical aspect of its utility in cell-based assays is its ability to cross the cell membrane and reach its intracellular targets. This technical guide provides an in-depth analysis of the membrane permeability of this compound, including quantitative data, experimental protocols for its measurement, and the signaling pathways it modulates.
Membrane Permeability of this compound and Related Analogs
The ability of cGMP analogs to traverse the cell membrane is largely dependent on their lipophilicity. Modifications to the cGMP molecule, such as the addition of a bromine atom at the 8-position and the phosphorothioate (B77711) group in this compound, increase its lipophilicity compared to the parent cGMP molecule, thereby enhancing its membrane permeability.
While direct quantitative data for this compound is not extensively published, studies on closely related analogs provide valuable insights into its expected permeability.
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Time to Equilibrium | Key Findings |
| 8-Br-cGMP | Human Platelets | ~10% | 10-20 minutes | The bromine substitution enhances lipophilicity and allows for significant intracellular accumulation.[1][2] |
| 8-pCPT-cGMP | Human Platelets | ~20% | 10-20 minutes | The more lipophilic p-chlorophenylthio group leads to higher intracellular concentrations compared to 8-Br-cGMP.[1][2] |
| 8-Br-PET-cGMP | Human Platelets | ~30% | Not Specified | The addition of the β-phenyl-1,N2-etheno (PET) group further increases lipophilicity and results in the highest intracellular accumulation among the tested analogs.[1][2] |
Based on these findings, it can be inferred that the membrane permeability of this compound is significant and likely falls within a comparable range to 8-Br-cGMP, allowing it to effectively reach intracellular targets when applied externally to cells. The phosphorothioate modification is also known to increase the lipophilicity of nucleotides.
Experimental Protocols for Measuring Membrane Permeability
The intracellular concentration of cGMP analogs can be determined using several methods. The choice of method depends on the required sensitivity, specificity, and available equipment.
Immunoassay-Based Quantification
Enzyme immunoassays (EIAs) or radioimmunoassays (RIAs) can be adapted to quantify intracellular cGMP analogs. A key consideration is the cross-reactivity of the antibody with the analog. While this can be a pitfall when measuring endogenous cGMP, it can be leveraged to specifically measure the concentration of the exogenously applied analog.[1][2]
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with the desired concentration of this compound for a specified time (e.g., 10-30 minutes to reach equilibrium).
-
Cell Lysis: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular analog. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl).
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular components.
-
Immunoassay: Perform the EIA or RIA on the supernatant according to the manufacturer's instructions. The cross-reactivity of the antibody with this compound will determine the standard curve and subsequent calculations.
-
Quantification: Determine the intracellular concentration of this compound by comparing the sample signal to a standard curve generated with known concentrations of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a direct and highly specific method for quantifying intracellular cGMP analogs, avoiding the issue of antibody cross-reactivity.
Protocol Outline:
-
Cell Culture and Treatment: As described for the immunoassay protocol.
-
Extraction of Nucleotides: After washing the cells, extract the intracellular nucleotides using a suitable extraction solvent (e.g., ice-cold 60% methanol).
-
Sample Preparation: Centrifuge the extract to remove precipitated proteins and cellular debris. Lyophilize the supernatant and reconstitute it in the HPLC mobile phase.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV detection at a wavelength appropriate for this compound (around 260 nm).
-
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated by injecting known concentrations of the compound.
Signaling Pathways Modulated by this compound
This compound primarily exerts its biological effects by mimicking the action of endogenous cGMP. This involves the activation of several downstream targets, most notably cGMP-dependent protein kinase (PKG).
Caption: Signaling pathway of this compound.
Mechanism of Action:
-
Membrane Permeation: Due to its lipophilic nature, this compound passively diffuses across the cell membrane into the cytoplasm.
-
Activation of PKG: Once inside the cell, this compound binds to and activates cGMP-dependent protein kinase (PKG).[1] Activated PKG then phosphorylates a variety of downstream protein substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP), leading to diverse cellular responses including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.
-
Modulation of CNG Channels: this compound can also directly bind to and activate cyclic nucleotide-gated (CNG) ion channels. This interaction can lead to an influx of cations, such as Ca2+, which in turn triggers various physiological processes, particularly in the retina and other sensory neurons.
Experimental Workflow for Assessing this compound Permeability
The following diagram illustrates a typical workflow for quantifying the intracellular concentration of this compound.
References
Sp-8-Br-cGMPS: A Guide to its Resistance Against Phosphodiesterases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable activator of cGMP-dependent protein kinase (PKG). Its utility in research and potential therapeutic applications stems not only from its targeted activation of the cGMP signaling pathway but also from its notable resistance to enzymatic degradation. This guide provides a detailed examination of the resistance of this compound and its analogs to phosphodiesterases (PDEs), the enzymes responsible for the hydrolysis of cyclic nucleotides. Understanding this resistance is critical for the design and interpretation of experiments utilizing this compound.
The core of this resistance lies in the phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety. The substitution of a non-bridging oxygen atom with sulfur in the Sp-configuration sterically hinders the catalytic action of phosphodiesterases, significantly slowing the rate of hydrolysis. While direct quantitative data for the hydrolysis of this compound across all PDE families is limited in publicly available literature, extensive data for the closely related analog, 8-Br-cGMP, provides a strong predictive framework for its behavior. Furthermore, qualitative statements from manufacturers and in scientific literature consistently describe related Sp-isomer phosphorothioate analogs of cGMP as being resistant to mammalian PDEs.
This guide will present the available quantitative data for 8-Br-cGMP's interaction with various PDE isoforms, detail the experimental protocols used to assess PDE activity, and provide visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of 8-Br-cGMP Interaction with Phosphodiesterase Isoforms
The following table summarizes the kinetic parameters (K_m and K_i) of the cGMP analog, 8-Br-cGMP, with a range of phosphodiesterase isoforms. This data is derived from isothermal titration calorimetry experiments and provides insight into the substrate affinity (K_m) and inhibitory potential (K_i) of this analog. It is important to note that while 8-Br-cGMP is a substrate for some PDEs, its hydrolysis is significantly slower compared to the natural substrate, cGMP. The Sp-phosphorothioate modification in this compound is expected to confer even greater resistance to hydrolysis.
| PDE Isoform | K_m (μM) | K_i (μM) | Notes |
| PDE1A | 47.2 | Potent inhibitor | |
| PDE1B | 4.48 | Strong inhibitor | |
| PDE1C | 62.8 | Moderate inhibitor | |
| PDE2A | 90.9 | Moderate inhibitor | |
| PDE4 | 30.1 | Moderate inhibitor | |
| PDE5A | 79.2 | Moderate inhibitor | |
| PDE6 | 33 | Moderate inhibitor | |
| PDE8A | 0.55 | Substrate with very high affinity | |
| PDE9A | 0.77 | Very potent inhibitor | |
| PDE10A | 23.7 | Moderate inhibitor |
Data sourced from "Enzyme assays for cGMP hydrolysing Phosphodiesterases"[1]. K_m values indicate substrate affinity, while K_i values represent inhibitory constants. The absence of a value indicates that it was not determined or not applicable in the cited study.
Experimental Protocols
Two primary methods for determining the hydrolytic activity of phosphodiesterases against cGMP and its analogs are the traditional radio-labeled substrate assay and the more modern isothermal titration calorimetry (ITC) method.[1]
Phosphodiesterase Assay using [³H]-cGMP
This method relies on the enzymatic hydrolysis of radioactively labeled cGMP to 5'-GMP, followed by the separation and quantification of the remaining substrate.
Materials:
-
[³H]-cGMP
-
Purified recombinant PDE enzyme
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mg/mL BSA
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the PDE enzyme, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding [³H]-cGMP to a final concentration typically below the K_m value.
-
Incubate the reaction at 30°C for a predetermined time, ensuring that less than 20% of the substrate is hydrolyzed to maintain linear reaction kinetics.
-
Terminate the reaction by boiling the samples for 1 minute, followed by cooling on ice.
-
Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Incubate the mixture for 10 minutes at 30°C.
-
Apply the reaction mixture to an anion exchange resin column to separate the unhydrolyzed [³H]-cGMP from the [³H]-guanosine product.
-
Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.
-
Calculate the rate of hydrolysis and determine kinetic parameters such as V_max and K_m, or the IC₅₀ for inhibitory compounds.
Isothermal Titration Calorimetry (ITC) PDE Assay
ITC directly measures the heat produced during the enzymatic hydrolysis of the cyclic nucleotide, providing a real-time, label-free method to determine kinetic parameters.[1]
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant PDE enzyme
-
Reaction Buffer: 40 mM MOPS (pH 7.5)
-
Substrate solution (cGMP or analog) at a high concentration (e.g., 30 mM)
Procedure:
-
Equilibrate the calorimeter to the desired temperature (e.g., 30°C).
-
Fill the sample cell (typically ~1.4 mL) with a dilute solution of the PDE enzyme in the reaction buffer.
-
Fill the injection syringe with the concentrated substrate solution.
-
After establishing a stable baseline, inject a small volume (e.g., 10 μL) of the substrate into the sample cell while continuously stirring.
-
The instrument will detect the heat produced as the enzyme hydrolyzes the substrate. This is recorded as a power signal over time.
-
The rate of heat production is proportional to the reaction velocity.
-
By analyzing the thermogram, kinetic parameters such as K_m, k_cat, and K_i can be determined. For instance, a single injection of a saturating substrate concentration allows for the determination of V_max. To determine K_m, multiple injections of smaller substrate volumes are used.
Visualizing Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
Caption: The cGMP signaling pathway and the role of this compound.
Experimental Workflow for PDE Hydrolysis Assay
Caption: Workflow for a radio-labeled phosphodiesterase activity assay.
Logical Relationship of PDE Resistance
Caption: The logical basis for the PDE resistance of this compound.
Conclusion
This compound is a valuable tool for studying cGMP signaling due to its ability to potently activate PKG and its significant resistance to hydrolysis by phosphodiesterases. This resistance, conferred by the Sp-phosphorothioate modification, ensures a sustained intracellular concentration of the analog, leading to prolonged activation of the cGMP pathway. While direct, comprehensive quantitative data on the hydrolysis rates of this compound by all PDE isoforms remains an area for further investigation, the extensive data available for the closely related 8-Br-cGMP, combined with the known effects of the "Sp" modification, strongly supports its classification as a PDE-resistant compound. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the stability of this compound and other cGMP analogs in the presence of various phosphodiesterases. This understanding is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the cGMP signaling cascade.
References
The Role of Sp-8-Br-cGMPS in Elucidating Neuronal Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS), a pivotal tool for investigating cGMP-dependent signaling cascades in the nervous system. As a potent and membrane-permeant activator of protein kinase G (PKG), this compound offers a powerful approach to dissecting the intricate roles of the cGMP/PKG pathway in neuronal function, from synaptic plasticity to ion channel modulation and beyond. This document outlines the core principles of this compound action, presents quantitative data from key studies in tabular format, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Concepts: Mechanism of Action and Selectivity
This compound is a cGMP analog engineered for enhanced utility in cellular and tissue-based research. Its key features include:
-
Protein Kinase G (PKG) Activation: this compound selectively binds to and activates PKG, a serine/threonine protein kinase that serves as a primary effector of cGMP signaling in neurons. This activation triggers a cascade of phosphorylation events, modulating the function of numerous downstream targets.
-
Membrane Permeability: The lipophilic nature of this compound allows it to readily cross cell membranes, enabling the direct activation of intracellular PKG in intact cells and tissue preparations.[1]
-
Resistance to Phosphodiesterases (PDEs): Unlike the endogenous second messenger cGMP, this compound is resistant to degradation by phosphodiesterases, ensuring a sustained and stable activation of PKG for experimental manipulation.[1]
-
Selectivity: While this compound is a potent PKG activator, it's important to consider its potential for cross-reactivity with other cyclic nucleotide-dependent proteins, such as protein kinase A (PKA), especially at higher concentrations.
The activation of PKG by this compound initiates a wide array of downstream effects crucial for neuronal signaling. These include the modulation of ion channel activity, regulation of synaptic vesicle release, and alterations in gene expression, all of which contribute to processes like learning, memory, and neuronal development.[2][3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound and related compounds on neuronal signaling.
Table 1: Electrophysiological Effects of cGMP Analogs on Neuronal Activity
| Parameter | Preparation | Compound & Concentration | Effect | Reference |
| Long-Term Potentiation (LTP) | Hippocampal Slices | 8-Br-cGMP (1 µM) | Rescued oTau-induced LTP impairment | [6] |
| Field EPSP Slope | Hippocampal Slices | 8-Br-cGMP (1 µM) | No significant change in baseline transmission | [6] |
| Long-Term Depression (LTD) | Striatal Medium Spiny Neurons | Rp-8-Br-PET-cGMP (1 µM) | Prevented ischemia-induced LTD | [7] |
| Inwardly Rectifying K+ Current | Thalamocortical Neurons | 8-Br-cGMP (1 mM) | No change in current amplitude | [8] |
| Ca2+-activated K+ Channels | Cerebral Artery Smooth Muscle Cells | 8-Br-cGMP | ~2-fold activation in on-cell patches | [9] |
| Neuronal Firing Rate | Nucleus Accumbens Neurons | Dopamine D1 Antagonist (SCH23390) | Reduced firing rates, even at low cocaine levels | [10] |
Table 2: Effects of cGMP Analogs on Intracellular Calcium Dynamics
| Parameter | Preparation | Compound & Concentration | Effect | Reference |
| Stimulus-evoked Ca2+ Response | Drosophila Motoneuronal Boutons | 8-Br-cGMP (40 µM) | Increased decline in Ca2+ dynamics at lower temperatures | [11] |
| Stimulus-evoked Ca2+ Response | Drosophila Motoneuronal Boutons | Rp-8-Br-PET-cGMPS (50 µM) | Conferred thermotolerance, maintaining normal Ca2+ dynamics | [11] |
| Myofilament Ca2+ Response | Intact Cardiac Myocytes | 8-Br-cGMP (50 µM) | Reduced myofilament response to Ca2+ | [12][13] |
Table 3: Biochemical Effects of cGMP Analogs
| Parameter | Preparation | Compound & Concentration | Effect | Reference |
| ERK1/2 Phosphorylation | Neural Stem Cell Lysates | 8-Br-cGMP (20 µM) | Time-dependent increase in phosphorylation | [2] |
| PKG Activity | Pulmonary Arterial Extracts | Rp-8-Br-PET-cGMPS (30 µM) | Dose-dependent inhibition of cGMP-stimulated PKG activity | [14] |
| PKG Substrate Phosphorylation | In vitro kinase assay | 8-Br-cGMP (100 µM) | Used to stimulate PKG activity for substrate identification | [15] |
| CNG Channel Activation | Rod Photoreceptor Channels | This compound | Agonist with an EC50 of 106.5 µM | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.
Caption: The cGMP-PKG signaling pathway in neurons.
Caption: Workflow for studying LTP with this compound.
Caption: Workflow for Calcium Imaging experiments.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study neuronal signaling.
Electrophysiology: Investigating Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine the effect of PKG activation by this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
This compound (e.g., 1-10 µM working solution)
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices (400 µm thick) from rodents
-
Electrophysiology rig with recording and stimulating electrodes
-
Data acquisition and analysis software
Protocol:
-
Slice Preparation: Prepare transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for at least 20 minutes. The stimulus intensity should be set to elicit an fEPSP with a slope that is 30-50% of the maximal response.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-10 µM) for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue to record fEPSPs every 30 seconds for at least 60 minutes after HFS.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. A sustained increase in the fEPSP slope following HFS indicates the induction of LTP. Compare the magnitude of LTP in the presence and absence of this compound.
Calcium Imaging: Monitoring Neuronal Activity
Objective: To visualize and quantify the effect of PKG activation on intracellular calcium dynamics in cultured neurons.
Materials:
-
This compound (e.g., 10-100 µM working solution)
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Calcium indicator dye (e.g., Fura-2 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Protocol:
-
Cell Culture and Loading: Culture primary neurons on glass coverslips. If using a chemical indicator, load the cells with a calcium-sensitive dye like Fura-2 AM according to the manufacturer's instructions. If using a genetically encoded indicator, ensure the cells are expressing the sensor.
-
Baseline Imaging: Place the coverslip in a recording chamber on the microscope stage and perfuse with a physiological saline solution. Acquire baseline fluorescence images.
-
Stimulation: Apply a stimulus to elicit a calcium response, such as a brief application of high potassium chloride (KCl) or an excitatory neurotransmitter like glutamate.
-
Drug Application: After the initial response, perfuse the cells with the saline solution containing this compound for a defined period.
-
Post-Treatment Imaging: Re-apply the same stimulus and record the subsequent fluorescence changes.
-
Data Analysis: Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate ΔF/F0. Compare the amplitude and kinetics of the calcium transients before and after the application of this compound.
Biochemical Assay: In Vitro PKG Substrate Phosphorylation
Objective: To identify and quantify the phosphorylation of a putative PKG substrate in response to this compound activation.
Materials:
-
This compound (e.g., 1-10 µM working solution)
-
Purified recombinant PKG
-
Putative substrate protein
-
[γ-³²P]ATP
-
Kinase buffer
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the purified substrate protein, kinase buffer, MgCl₂, and [γ-³²P]ATP.
-
Initiate Reaction: Add purified PKG to the reaction mixture. To the experimental tube, add this compound to activate the kinase. Include a control tube without this compound.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the intensity of the phosphorylated protein band using densitometry. Compare the level of phosphorylation in the presence and absence of this compound to determine the effect of PKG activation.[15]
Applications in Drug Development
The study of the cGMP/PKG signaling pathway using tools like this compound is of significant interest to drug development professionals. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders, including:
-
Neurodegenerative Diseases: Alterations in cGMP signaling have been observed in conditions like Alzheimer's and Parkinson's disease, suggesting that targeting this pathway could offer therapeutic benefits.
-
Pain: The cGMP/PKG pathway is involved in the modulation of nociceptive signaling, making it a potential target for the development of novel analgesics.
-
Psychiatric Disorders: There is growing evidence for the involvement of cGMP signaling in mood disorders and anxiety.
By providing a means to specifically activate PKG, this compound allows researchers to:
-
Validate PKG as a therapeutic target: Investigating the downstream consequences of PKG activation can help determine if modulating its activity is a viable therapeutic strategy.
-
Screen for novel drug candidates: High-throughput screening assays can be developed using this compound to identify compounds that modulate PKG activity or its downstream effectors.
-
Elucidate disease mechanisms: By mimicking the effects of elevated cGMP, this compound can be used to study how dysregulation of this pathway contributes to the pathophysiology of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of cGMP-dependent protein kinase by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cGMP-dependent protein kinase activates Ca-activated K channels in cerebral artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Firing Rate of Nucleus Accumbens Neurons Is Dopamine-Dependent and Reflects the Timing of Cocaine-Seeking Behavior in Rats on a Progressive Ratio Schedule of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 8-bromo-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sp-8-Br-cGMPS: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that acts as a potent activator of cGMP-dependent protein kinase (PKG). Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of the cGMP signaling pathway, making it a valuable tool for investigating the physiological and pathophysiological roles of PKG in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound mimics the action of endogenous cGMP by binding to and activating PKG. Activated PKG, a serine/threonine kinase, phosphorylates a multitude of downstream target proteins, leading to a cascade of cellular events. These include modulation of ion channel activity, regulation of intracellular calcium levels, smooth muscle relaxation, inhibition of platelet aggregation, and gene expression. The phosphorothioate (B77711) modification and the 8-bromo substitution enhance the compound's metabolic stability and membrane permeability, respectively, allowing for effective use in intact cells. It is also an agonist for cGMP-gated cation channels (CNG channels), with a reported EC50 of 106.5 μM for inducing currents.[1]
Data Presentation
The following tables summarize the quantitative data for this compound and its widely used analog, 8-Br-cGMP, in various cell-based assays. Due to the limited availability of specific quantitative data for this compound in some applications, data from studies using 8-Br-cGMP are also included for reference and guidance. Researchers are strongly encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
Table 1: Potency of this compound and Analogs in In Vitro Assays
| Compound | Assay | System | Parameter | Value |
| This compound | cGMP-gated cation channel activation | - | EC50 | 106.5 µM[1] |
| 8-Br-cGMP | Inhibition of platelet aggregation | Human Platelets | IC50 | ~10 µM |
| 8-Br-cGMP | Smooth muscle relaxation | Various | EC50 | 1-100 µM |
Table 2: Recommended Concentration Ranges for 8-Br-cGMP in Cell Culture Experiments (as a proxy for this compound)
| Cell Type | Application | Concentration Range | Incubation Time |
| Neural Stem Cells | Proliferation and differentiation | 10 - 50 µM | 24 - 72 hours |
| Vascular Smooth Muscle Cells | Relaxation and calcium signaling | 10 - 100 µM | 15 min - 24 hours |
| Epithelial Ovarian Cancer Cells | Inhibition of proliferation | 10 - 100 µM | 24 - 72 hours |
| Platelets | Inhibition of aggregation | 1 - 100 µM | 5 - 30 minutes |
Experimental Protocols
General Guidelines for Use in Cell Culture
Reagent Preparation:
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in a suitable solvent such as sterile water or DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Treatment:
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Dose-Response and Time-Course Experiments: To determine the optimal experimental conditions, it is crucial to perform dose-response (e.g., 0.1, 1, 10, 50, 100 µM) and time-course (e.g., 15 min, 1h, 6h, 24h, 48h) experiments.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Replace the existing medium with the medium containing this compound.
-
Controls: Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) in all experiments.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to assess the effect of this compound on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Calcium Levels
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
Cells of interest
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to grow to the desired confluency.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with 1-5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound at the desired final concentration and immediately start recording the fluorescence signal over time.
-
As a positive control, an agonist known to increase intracellular calcium in the specific cell type can be used.
-
Analyze the change in fluorescence intensity to determine the effect of this compound on intracellular calcium levels.
Visualizations
Caption: cGMP/PKG Signaling Pathway activated by this compound.
Caption: General experimental workflow for using this compound.
References
Optimal Concentration of Sp-8-Br-cGMPS for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS, also commonly referred to as 8-Br-cGMP, is a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its stability and ability to activate cGMP-dependent protein kinase (PKG) make it an invaluable tool for investigating cGMP-mediated signaling pathways in a wide array of in vitro models. These pathways are crucial in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for their specific in vitro studies.
Data Presentation: Effective Concentrations of this compound in Various In Vitro Models
The effective concentration of this compound can vary significantly depending on the cell type, the biological process under investigation, and the specific experimental conditions. The following tables summarize the concentrations reported in the literature for different applications.
| Application | Cell/Tissue Type | Effective Concentration Range | Observed Effect |
| Smooth Muscle Relaxation | Rabbit Femoral Artery (permeabilized) | Not explicitly stated, but used to induce relaxation | Decreased myosin light chain phosphorylation[1] |
| Tracheal and Vascular Smooth Muscle | Not explicitly stated, but promotes relaxation | Activation of PKG1α | |
| Cancer Cell Proliferation | Epithelial Ovarian Cancer (EOC) Cells | Dose-dependent | Suppressed proliferation, invasion, and migration[2] |
| Endothelial Permeability | Human Aortic and Umbilical Vein Endothelial Cells | Not explicitly stated, but used to decrease permeability | Reduced thrombin-induced passage of macromolecules[3] |
| Human Brain Microvessel Endothelial Cells (HBMEC) | Not explicitly stated, but used to increase resistance | Increased monolayer resistance[4] | |
| Platelet Function | Intact Human Platelets | 8 µM (for half-maximal inhibition of cGI-PDE) | Can have biphasic effects; inhibition of aggregation after sufficient incubation[5][6] |
| Cell Viability & Protection | LLC-PK1 Cells | 1-100 µM | Increased resistance to Cyclosporin A toxicity[7] |
| Follicle Development | Human Ovarian Cortical Tissue | 5 mmol/l (5 mM) | Enhanced follicle growth and viability[8] |
| Neuronal Signaling | Guinea-pig Hepatocytes | 1-500 µM | Potentiated noradrenaline-induced Ca2+ release[9] |
| Gene Expression | Human Colon Carcinoma Cells (COLO-205) | Not explicitly stated, but used to treat cells | No effect on total ERK44/42 expression[10] |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
The following diagram illustrates the canonical nitric oxide (NO)/cGMP signaling pathway, which is often investigated using this compound.
Caption: The NO/cGMP signaling pathway in vascular smooth muscle cells.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the effect of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
Protocol 1: Assessment of Smooth Muscle Relaxation
This protocol is a generalized procedure based on the principles of studying smooth muscle contractility in response to a PKG activator.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound stock solution
-
Contractile agonist (e.g., phenylephrine (B352888), KCl)
-
Data acquisition system
Procedure:
-
Prepare and mount the smooth muscle tissue in the organ bath containing oxygenated physiological salt solution at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes, washing every 15-20 minutes.
-
Induce a stable contraction with a contractile agonist (e.g., phenylephrine at a concentration that gives approximately 80% of the maximal response).
-
Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
Analyze the data to determine the EC50 (half-maximal effective concentration) for this compound-induced relaxation.
Protocol 2: Cell Proliferation Assay in Cancer Cells
This protocol describes a method to evaluate the anti-proliferative effects of this compound on cancer cells.
Materials:
-
Epithelial ovarian cancer (EOC) cells (or other cancer cell line of interest)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell proliferation reagent (e.g., MTT, WST-1, or a BrdU-based kit)
-
Microplate reader
Procedure:
-
Seed the EOC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM). Include a vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) if applicable.
Protocol 3: Platelet Aggregation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
This compound stock solution
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Appropriate buffer (e.g., Tyrode's buffer)
Procedure:
-
Prepare PRP or washed platelets from fresh whole blood.
-
Pre-incubate the platelet suspension with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for at least 10-15 minutes at 37°C. This pre-incubation time is crucial for the compound to permeate the cells.[5]
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Add a platelet agonist to induce aggregation and record the change in light transmittance for 5-10 minutes.
-
Analyze the aggregation curves to determine the percentage of inhibition for each concentration of this compound.
Conclusion
This compound is a potent and versatile tool for elucidating the role of cGMP signaling in vitro. The optimal concentration is highly dependent on the experimental system. It is recommended to perform a dose-response curve for each new cell type or assay to determine the most effective concentration. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute their experiments effectively.
References
- 1. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokines, nitric oxide, and cGMP modulate the permeability of an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benefits of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-br-cGMP) in human ovarian cortical tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preparation of Stock Solutions of Sp-8-Br-cGMPS: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive protocol for the preparation of stock solutions of Sp-8-Br-cGMPS (Sp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate), a key signaling molecule used in cell biology and drug development research. This compound is a membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP) and a potent activator of cGMP-dependent protein kinase (PKG) and cGMP-gated cation channels. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, equipment, and step-by-step procedures for dissolving and storing this compound, along with its key physicochemical properties and relevant signaling pathways.
Introduction
This compound is a widely used research tool for investigating cGMP-mediated signaling pathways. As an analog of cGMP, it mimics the endogenous second messenger, but its phosphorothioate (B77711) modification at the axial (Sp) position confers resistance to hydrolysis by phosphodiesterases (PDEs), leading to a more sustained activation of its downstream targets. It is known to be an agonist for cGMP-gated cation channels (CNG channels) and an activator of protein kinase G (PKG).[1][][3] It has also been described as an unspecific activator of cAMP-dependent protein kinase. Understanding the precise steps for its solubilization and storage is paramount for maintaining its biological activity and ensuring the integrity of experimental outcomes.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Reference |
| Chemical Name | Sp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate | N/A |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [4] |
| Molecular Weight | 462.15 g/mol | [4] |
| CAS Number | 153660-03-8 | [4] |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | [4] |
Note: For maximum recovery of the product, it is recommended to centrifuge the original vial prior to removing the cap.[4]
Solubility Data
| Compound | Solvent | Maximum Concentration | Reference |
| 8-Bromo-cGMP, sodium salt | Water | 100 mM | |
| Rp-8-Br-PET-cGMPS | Water | 20 mM | |
| Rp-8-Br-PET-cGMPS | DMSO | 40 mM | |
| Rp-8-pCPT-cGMPS | Water | 25 mg/mL | [5] |
Based on this information, it is recommended to prepare stock solutions of this compound in the range of 10-50 mM in high-purity water or DMSO.
Experimental Protocols
Materials
-
This compound, sodium salt (solid)
-
High-purity, sterile water (e.g., nuclease-free water)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
-
Calculate the required mass:
-
Use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 462.15 g/mol / 1000 = 4.62 mg
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of sterile, high-purity water to the microcentrifuge tube containing the powder.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)
This protocol is suitable for applications where a higher concentration stock solution is required and the presence of DMSO is tolerated in the final experimental dilution.
-
Calculate the required mass:
-
Example for 1 mL of a 50 mM solution: Mass (mg) = 50 mM x 1 mL x 462.15 g/mol / 1000 = 23.11 mg
-
-
Weigh the compound:
-
Accurately weigh the calculated mass of this compound and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Vortex vigorously until the compound is fully dissolved.
-
-
Storage:
-
Dispense the DMSO stock solution into single-use aliquots.
-
Store at -20°C.
-
Important Note on DMSO: DMSO is a powerful solvent. Ensure that the final concentration of DMSO in your experimental setup is non-toxic to your cells or biological system (typically below 0.5%).
Signaling Pathways and Experimental Workflow
This compound primarily exerts its effects through the activation of two main downstream targets: Protein Kinase G (PKG) and Cyclic Nucleotide-Gated (CNG) ion channels.
Protein Kinase G (PKG) Signaling Pathway
This compound, acting as a cGMP analog, binds to and activates PKG. Activated PKG then phosphorylates a variety of downstream protein substrates, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.
Caption: Activation of the PKG signaling pathway by this compound.
Cyclic Nucleotide-Gated (CNG) Ion Channel Activation
This compound can also directly bind to and open CNG channels, which are non-selective cation channels. This leads to an influx of cations, such as Na⁺ and Ca²⁺, resulting in changes in membrane potential and intracellular calcium levels, which can trigger various physiological responses, particularly in sensory neurons.
Caption: Activation of CNG ion channels by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
Conclusion
The accurate preparation of stock solutions of this compound is a fundamental step for any research involving the study of cGMP signaling pathways. By following the detailed protocols and considering the physicochemical properties outlined in this application note, researchers can ensure the quality and reliability of their experimental results. Proper handling and storage are crucial for maintaining the stability and biological activity of this potent signaling molecule.
References
Application Notes and Protocols for Sp-8-Br-cGMPS in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a stable and reliable tool for investigating cGMP-mediated signaling pathways. In the field of electrophysiology, this compound is invaluable for dissecting the roles of cGMP-dependent protein kinase (PKG) and cGMP-gated cation channels (CNG) in modulating ion channel function and neuronal excitability. This document provides detailed application notes and protocols for the effective use of this compound in patch clamp experiments.
Mechanism of Action
This compound acts as a selective activator of cGMP-dependent signaling pathways. Its primary modes of action relevant to electrophysiology are:
-
Activation of cGMP-gated cation channels (CNG): this compound directly binds to and opens CNG channels, leading to the influx of cations and membrane depolarization. It acts as an agonist for these channels[1].
-
Activation of cGMP-dependent protein kinase (PKG): this compound activates PKG, which in turn phosphorylates a variety of downstream targets, including numerous ion channels, thereby modulating their activity.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and the closely related compound 8-Br-cGMP, which is often used in similar experimental paradigms.
| Compound | Target | Parameter | Value | Reference |
| This compound | cGMP-gated cation channels (CNG) | EC₅₀ | 106.5 µM | [1] |
| 8-Br-cGMP | cGMP-dependent Protein Kinase I (PKGI) | Kₐ | ~0.1-0.2 µM | [2] |
| 8-Br-cGMP | cGMP-dependent Protein Kinase II (PKGII) | Kₐ | ~0.04-0.8 µM | [2] |
| 8-Br-cGMP | cAMP-dependent Protein Kinase (PKA) | Kₐ | ~12 µM |
Signaling Pathways
This compound can be used to investigate the following signaling cascades in electrophysiological preparations:
References
Application Notes and Protocols for In Vivo Administration of Sp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of Sp-8-Br-cGMPS, a key activator of cGMP-dependent protein kinase (PKG). This document outlines its mechanism of action, summarizes key quantitative data from animal studies, and offers detailed experimental protocols for its administration.
Introduction
This compound is a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a potent activator of cGMP-dependent protein kinase (PKG).[1][2][3] Due to its resistance to hydrolysis by phosphodiesterases, it provides a sustained activation of the cGMP signaling pathway, making it a valuable tool for in vivo research in various fields, including neuroscience, cardiovascular disease, and oncology.[1]
Key Features of this compound:
-
PKG Activator: Directly activates PKG, a key effector in the nitric oxide (NO)/cGMP signaling cascade.[1][2]
-
Membrane Permeable: The 8-bromo modification increases its lipophilicity, allowing it to cross cell membranes and be effective in vivo.
-
Resistant to Phosphodiesterases: The phosphorothioate (B77711) modification at the phosphate (B84403) group confers resistance to degradation by phosphodiesterases (PDEs), prolonging its intracellular action.[1]
Mechanism of Action: The cGMP/PKG Signaling Pathway
This compound mimics the action of endogenous cGMP, a second messenger produced in response to stimuli like nitric oxide (NO). Upon entering the cell, this compound binds to and activates PKG. Activated PKG then phosphorylates a variety of downstream protein targets on serine and threonine residues, leading to a cascade of cellular events. These events can include modulation of ion channel activity, regulation of calcium homeostasis, and alterations in gene expression, ultimately influencing physiological processes such as smooth muscle relaxation, inhibition of platelet aggregation, and neuronal signaling.
Quantitative Data from In Vivo Animal Studies
The following tables summarize dosages and effects of this compound and the closely related compound 8-Br-cGMP from various in vivo studies. This data can serve as a starting point for designing new experiments.
Table 1: Intrathecal Administration in Rodent Models
| Animal Model | Compound | Dose | Vehicle | Observed Effects | Reference |
| Rat (Nociception) | 8-bromo-cGMP | 0.1 - 0.25 µmol | Not Specified | Reduced nociceptive behavior | |
| Rat (Nociception) | 8-bromo-cGMP | 2.5 µmol | Not Specified | Hyperalgesia | |
| Rat (Cardiovascular) | 8-Br-cGMP | 1 - 100 µM (10 µL injection) | PBS | Pressor responses | [4] |
Table 2: Systemic Administration in Rodent Models
| Animal Model | Compound | Dose | Route of Administration | Vehicle | Observed Effects | Reference |
| Mouse (Cancer Xenograft) | 8-Br-cGMP | 5 mg/kg | Not Specified | Hampered tumor growth | [5][6] | |
| Mouse (Cancer Xenograft) | 8-Br-cGMP | 20 mg/kg | Not Specified | Hampered tumor growth | [5][6] |
Table 3: Ocular Administration in a Mouse Model of Retinal Degeneration
| Animal Model | Compound | Formulation | Administration | Observed Effects | Reference |
| Mouse (Retinal Degeneration) | cGMP analog (CN03) | Liposomal | Systemic | Preserved retinal function and reduced photoreceptor loss | [7][8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Solubility:
-
Water: 8-Bromo-cGMP sodium salt is soluble in water up to 100 mM.
-
Phosphate-Buffered Saline (PBS, pH 7.2): 8-bromo-cGMP is soluble in PBS at a concentration of 10 mg/mL.[9]
Vehicle Selection:
-
For Intrathecal Administration: Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) is a suitable vehicle.[4]
-
For Systemic (Intraperitoneal or Intravenous) Administration: While PBS can be used, its suitability depends on the required concentration. For higher concentrations or to improve stability, other vehicles may be considered. A study on a related cGMP analog for retinal degeneration successfully used a liposomal formulation for systemic delivery to enhance efficacy.[7][8] For poorly soluble compounds, a vehicle containing 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been described for intravenous infusion in rats, though its compatibility with this compound should be tested.
Example Preparation of a 1 mM Stock Solution:
-
The molecular weight of this compound sodium salt is 462.15 g/mol .[10]
-
To prepare a 1 mM stock solution, dissolve 0.462 mg of this compound in 1 mL of sterile PBS or water.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter before injection.
-
Store stock solutions at -20°C. Stability in solution should be confirmed for long-term storage.
Protocol 1: Intrathecal (i.t.) Injection in Rats
This protocol is adapted from a study investigating the cardiovascular effects of intrathecally administered 8-Br-cGMP in anesthetized rats.[4]
Materials:
-
This compound
-
Sterile PBS
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame (optional, for precise targeting)
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.
-
Positioning: Place the animal in a stereotaxic frame or hold it firmly to expose the lumbar region of the spine.
-
Injection Site: Identify the L5-L6 intervertebral space.
-
Injection: Carefully insert the 30-gauge needle into the intrathecal space. A slight tail-flick reflex is often observed upon successful entry.
-
Administration: Slowly inject the desired volume (e.g., 10 µL) of the this compound solution.
-
Post-injection Care: Withdraw the needle and monitor the animal for any adverse effects during recovery from anesthesia.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This is a general protocol for intraperitoneal injection in mice and should be adapted for the specific experimental design.
Materials:
-
This compound solution in a suitable vehicle
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to hold the scruff of the neck and the base of the tail.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Administration: Inject the solution smoothly. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[11]
-
Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Intravenous (i.v.) Injection in Mice (Tail Vein)
This is a general protocol for intravenous injection via the tail vein in mice.
Materials:
-
This compound solution in a suitable sterile vehicle
-
Sterile syringe (e.g., 1 mL) with a small gauge needle (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraint device for mice
Procedure:
-
Animal Preparation: Place the mouse in a restraint device.
-
Vein Dilation: Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by seeing the needle within the vein.
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and should be withdrawn and reinserted. The maximum recommended injection volume is typically 5 mL/kg.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor.
Important Considerations
-
Animal Welfare: All animal procedures must be approved by the institution's animal care and use committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.
-
Aseptic Technique: Use sterile instruments and solutions to prevent infection.
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal concentration of this compound for the specific animal model and research question.
-
Control Groups: Always include appropriate vehicle control groups in your experimental design.
-
Compound Stability: The stability of this compound in the chosen vehicle and storage conditions should be considered, especially for long-term studies.
These application notes and protocols are intended as a guide. Researchers should adapt these procedures to their specific experimental needs and consult relevant literature for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intrathecal cGMP elicits pressor responses and maintains mean blood pressure during haemorrhage in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. usbio.net [usbio.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: Sp-8-Br-cGMPS for the Study of Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS, a cell-permeable and non-hydrolyzable analog of cyclic guanosine (B1672433) monophosphate (cGMP), is an indispensable tool for investigating the molecular mechanisms underlying smooth muscle relaxation. By potently and specifically activating cGMP-dependent protein kinase (PKG), this compound allows for the precise dissection of the cGMP signaling cascade, a critical pathway in vasodilation and the regulation of smooth muscle tone. These application notes provide a comprehensive guide to utilizing this compound in smooth muscle research, complete with detailed protocols and data interpretation.
Mechanism of Action
This compound mimics the action of endogenous cGMP, which is produced in response to signaling molecules such as nitric oxide (NO) and natriuretic peptides. The primary effector of cGMP in smooth muscle is PKG. The activation of PKG by this compound initiates a cascade of phosphorylation events that ultimately lead to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in smooth muscle relaxation.[1]
The key downstream effects of this compound-mediated PKG activation include:
-
Reduction of Intracellular Calcium ([Ca²⁺]i):
-
Inhibition of L-type Ca²⁺ channels, which curtails the influx of extracellular calcium.[1]
-
Activation of the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing the extrusion and sequestration of intracellular calcium.[1]
-
Phosphorylation and subsequent inhibition of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, which blocks the release of calcium from the sarcoplasmic reticulum.[1][2]
-
-
Calcium Desensitization of the Contractile Machinery:
-
Activation of myosin light chain phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[1] This leads to the dephosphorylation of the 20-kDa myosin light chain (MLC₂₀), which is a prerequisite for the detachment of myosin from actin and subsequent relaxation.[1][3]
-
Inhibition of the RhoA/Rho kinase pathway, which is known to inactivate MLCP. By inhibiting this pathway, PKG promotes MLCP activity.
-
Data Presentation
The following table summarizes the effective concentrations of this compound in inducing smooth muscle relaxation from various studies.
| Tissue/Cell Type | Pre-contraction Agent | This compound Concentration Range | EC₅₀ | Species | Reference |
| Mouse Aortic Rings | Phenylephrine (B352888) (PHE) | 1–100 μM | Not Specified | Mouse | [4] |
| Canine Tracheal Smooth Muscle | Acetylcholine (ACh) | 1-10 µM | ~1.2 µM (for GSNO) | Canine | [5] |
| Cultured Human Uterine Smooth Muscle Cells | Not Applicable (PDE5 Phosphorylation Study) | 1 mM | Not Applicable | Human | [6] |
| Mouse Gastric Fundus Smooth Muscle | Carbachol | Not Specified | Not Specified | Mouse | [7] |
Experimental Protocols
Protocol 1: Organ Bath Assay for Vascular Smooth Muscle Relaxation
This protocol details the investigation of the vasorelaxant effects of this compound on isolated arterial rings.
1. Tissue Preparation: a. Euthanize the animal (e.g., mouse, rat) according to approved institutional guidelines. b. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose). c. Remove adhering connective and adipose tissue under a dissecting microscope. d. Cut the aorta into 2-3 mm wide rings. For endothelium-denuded studies, gently rub the intimal surface with a fine wire.
2. Experimental Setup: a. Mount the aortic rings in an organ bath chamber filled with K-H buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. b. Connect one end of the ring to a fixed support and the other to an isometric force transducer. c. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the K-H buffer every 15-20 minutes.
3. Experimental Procedure: a. After equilibration, induce a stable contraction with a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60 mM).[4][8] b. Once the contraction reaches a plateau, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). c. Record the relaxation response after each addition until a maximal response is observed.
4. Data Analysis: a. Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. b. Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration. c. Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) using non-linear regression analysis.[1]
Protocol 2: Measurement of Intracellular Calcium in Cultured Smooth Muscle Cells
This protocol describes the use of a fluorescent calcium indicator to measure changes in [Ca²⁺]i in response to this compound.
1. Cell Culture and Loading: a. Culture vascular smooth muscle cells on glass coverslips until they reach the desired confluency. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes at 37°C). c. Wash the cells to remove any extracellular dye.
2. Fluorescence Measurement: a. Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging. b. Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at 510 nm. c. Record the baseline fluorescence ratio (340/380 nm).
3. Experimental Procedure: a. Perfuse the cells with a physiological salt solution. b. Pre-incubate the cells with the desired concentration of this compound (e.g., 100 µM) for 10-15 minutes.[1] c. Stimulate the cells with an agonist that induces calcium release (e.g., angiotensin II) in the continued presence of this compound. d. Record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca²⁺]i.
4. Data Analysis: a. Calibrate the fluorescence ratios to [Ca²⁺]i values using established methods. b. Compare the peak [Ca²⁺]i increase in response to the agonist in the presence and absence of this compound. c. Quantify the inhibitory effect of this compound on the agonist-induced calcium transient.[1]
Visualizations
Caption: Signaling pathway of this compound in smooth muscle relaxation.
Caption: Experimental workflow for organ bath studies of smooth muscle relaxation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cGMP-independent mechanism of airway smooth muscle relaxation induced by S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Kinetics of relaxation by cGMP/cGKI signaling in fundus smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids | MDPI [mdpi.com]
Investigating Synaptic Plasticity with Sp-8-Br-cGMPS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cGMPS), is a membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP) that acts as a potent activator of cGMP-dependent protein kinase (PKG). As a critical second messenger in the central nervous system, cGMP and its signaling pathways are deeply implicated in the modulation of synaptic transmission and plasticity, the cellular underpinnings of learning and memory. This compound provides a powerful pharmacological tool to dissect the intricate roles of the cGMP/PKG pathway in these fundamental neuronal processes.
This document provides detailed application notes and experimental protocols for utilizing this compound and other relevant cGMP analogs in the investigation of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
The cGMP Signaling Pathway in Synaptic Plasticity
The canonical nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP/PKG signaling cascade is a key regulator of synaptic function.[1] Activation of postsynaptic NMDA receptors leads to an influx of calcium, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO.[2] NO, a retrograde messenger, diffuses to the presynaptic terminal, where it activates sGC to synthesize cGMP.[3] cGMP, in turn, activates PKG, which phosphorylates various presynaptic and postsynaptic targets to modulate neurotransmitter release and receptor trafficking.[1][4]
Signaling Pathway of cGMP in Synaptic Plasticity
Data Presentation: Effects of cGMP Analogs on Synaptic Plasticity
The following tables summarize quantitative data from studies investigating the effects of cGMP analogs on Long-Term Potentiation (LTP) and synaptic transmission.
| Compound | Preparation | Concentration | Effect on LTP | % of Control | Reference |
| Rp-8-Br-cGMPS (PKG Inhibitor) | Rat Hippocampal Slices (CA1) | 10 µM | Inhibition of tetanus-induced LTP | N/A (Prevented LTP induction) | [5] |
| Rp-8-Br-PET-cGMPS (PKG Inhibitor) | Rat Lateral Amygdala Slices | 1 µM | Inhibition of thalamic input LTP | ~75% reduction | [6] |
| 8-Br-cGMP (PKG Activator) | Guinea Pig Hippocampal Slices (CA1) | 100 µM | Potentiation with weak tetanus | 157.4 ± 15.3% | [6] |
| 8-Br-cGMP (PKG Activator) | Rat Lateral Amygdala Slices | 1 µM | Enhancement of thalamic input LTP | N/A (Enhanced potentiation) | [6] |
| Compound | Preparation | Concentration | Effect on Synaptic Transmission | % Change from Baseline | Reference |
| Sp-8-Br-PET-cGMPS (PKG Activator) | Rodent Visual Cortex Slices | N/A | Reduction of stimulus-evoked EPSPs | Depression of EPSP | [1] |
| 8-Br-cGMP (PKG Activator) | Rodent Visual Cortex Slices | N/A | Reduction of stimulus-evoked EPSPs | Depression of EPSP | [1] |
| 8-Br-cGMP (PKG Activator) | Frog Neuromuscular Junction | N/A | Slowed depression of transmitter release at high frequency | Maintained at ~91-95% of initial amplitude after 20s | [7] |
| 8-Br-cGMP (PKG Activator) | Rodent Visual Cortex Cultures | N/A | Reduction in spontaneous EPSC frequency | No change in amplitude | [1] |
Experimental Protocols
Protocol 1: Investigating the Role of PKG in Hippocampal LTP using this compound
This protocol is adapted from methodologies used for studying cGMP analogs in hippocampal slices and provides a framework for using this compound to investigate its effects on LTP.[5][6]
1. Hippocampal Slice Preparation:
-
Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) according to approved institutional animal care protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged-style holding chamber with oxygenated aCSF at room temperature (22-25°C) for at least 1 hour to recover.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. Pharmacological Application and LTP Induction:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, check manufacturer's instructions) and dilute to the final desired concentration (e.g., 10-50 µM) in aCSF.
-
Switch the perfusion to the this compound-containing aCSF and allow it to equilibrate for 20-30 minutes while continuing to record baseline fEPSPs.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 20-second interval).
-
Following HFS, switch the perfusion back to the standard aCSF.
4. Data Acquisition and Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline average.
-
Compare the degree of potentiation in slices treated with this compound to control slices (vehicle-treated).
Experimental Workflow for Investigating this compound on LTP
Protocol 2: Assessing Presynaptic Effects of this compound on Glutamate Release
This protocol is designed to investigate the presynaptic effects of this compound on neurotransmitter release by analyzing changes in spontaneous and miniature excitatory postsynaptic currents (sEPSCs and mEPSCs).[1]
1. Cell Culture or Slice Preparation:
-
Prepare primary cortical or hippocampal neuronal cultures or acute brain slices as described in Protocol 1.
2. Whole-Cell Patch-Clamp Recording:
-
Perform whole-cell voltage-clamp recordings from pyramidal neurons.
-
Use a patch pipette solution containing (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.2 with CsOH).
-
Hold the neuron at -70 mV.
3. Recording Spontaneous and Miniature EPSCs:
-
To record sEPSCs, perfuse with standard aCSF.
-
To record mEPSCs, add 1 µM tetrodotoxin (B1210768) (TTX) to the aCSF to block action potentials.
-
Record baseline sEPSC or mEPSC activity for 5-10 minutes.
4. Pharmacological Application:
-
Bath apply this compound (e.g., 10-50 µM) and continue recording for 10-15 minutes.
5. Data Analysis:
-
Use event detection software (e.g., Mini Analysis Program, Synaptosoft) to analyze the frequency and amplitude of sEPSCs or mEPSCs before and after drug application.
-
A change in frequency is indicative of a presynaptic effect, while a change in amplitude suggests a postsynaptic effect.
Protocol 3: Investigating Postsynaptic Effects on NMDA Receptors
This protocol focuses on the postsynaptic effects of this compound by examining its modulation of NMDA receptor-mediated currents.[1]
1. Slice Preparation and Recording:
-
Prepare brain slices and establish whole-cell voltage-clamp recordings as described above.
-
To isolate NMDA receptor currents, use a modified aCSF containing low Mg²⁺ (e.g., 0.1 mM), and include antagonists for AMPA/kainate receptors (e.g., 20 µM CNQX) and GABA-A receptors (e.g., 10 µM bicuculline).
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors.
2. NMDA Application and Drug Modulation:
-
Record baseline current.
-
Locally apply NMDA (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) using a puffer pipette to evoke an inward current.
-
After establishing a stable baseline response to NMDA application, bath apply this compound (e.g., 10-50 µM).
-
Repeat the local application of NMDA in the presence of this compound.
3. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before and after the application of this compound.
-
An increase in the current amplitude indicates a potentiation of NMDA receptor function.
Concluding Remarks
This compound is a valuable tool for elucidating the multifaceted roles of the cGMP/PKG signaling pathway in synaptic plasticity. The provided protocols offer a starting point for investigating its presynaptic and postsynaptic mechanisms of action. As with any pharmacological agent, it is crucial to perform appropriate dose-response experiments and include vehicle controls to ensure the specificity of the observed effects. The dual depressive presynaptic and facilitatory postsynaptic actions of PKG activation highlight the complexity of cGMP signaling in the brain and open up new avenues for understanding how synaptic strength is dynamically regulated.[1]
References
- 1. cGMP-induced presynaptic depression and postsynaptic facilitation at glutamatergic synapses in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic cGMP-dependent protein kinase-I mediates synaptic potentiation in spinal amplification of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate release evoked by glutamate receptor agonists in cultured chick retina cells: modulation by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitatory and Inhibitory Postsynaptic Potentials - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Long-Term Potentiation in Hippocampus Involves Sequential Activation of Soluble Guanylate Cyclase, cGMP-Dependent Protein Kinase, and cGMP-Degrading Phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of cGMP-Dependent Signaling Pathway in Synaptic Vesicle Cycle at the Frog Motor Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sp-8-Br-cGMPS in Retinal Phototransduction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sp-8-Br-cGMPS, a cGMP analog, in the study of retinal phototransduction. This document includes a summary of its effects on retinal cyclic nucleotide-gated (CNG) channels, detailed experimental protocols for its application, and a summary of key quantitative data from relevant studies.
Introduction to this compound
This compound is a membrane-permeant, non-hydrolyzable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is a valuable tool for investigating the role of cGMP in various physiological processes, particularly in the phototransduction cascade of retinal photoreceptor cells. In the dark, high levels of cGMP keep CNG channels in photoreceptor outer segments open, leading to a constant influx of cations known as the "dark current".[1] Upon light stimulation, a signaling cascade is initiated that leads to the hydrolysis of cGMP, closure of CNG channels, and hyperpolarization of the cell membrane.[2][3]
Dysregulation of cGMP signaling is implicated in several retinal degenerative diseases, such as retinitis pigmentosa (RP), where excessive cGMP levels can lead to photoreceptor cell death.[4][5] this compound and its derivatives are utilized to modulate the activity of key proteins in the cGMP signaling pathway, including CNG channels and cGMP-dependent protein kinase (PKG), making them critical research tools for understanding disease mechanisms and developing potential therapeutic interventions.[5][6][7] Specifically, the Rp-isomer of 8-Br-PET-cGMPS has been shown to act as a weak, rod-selective CNG channel inhibitor and has demonstrated protective effects in animal models of RP.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related cGMP analogs on rod and cone CNG channels. This data is compiled from electrophysiological studies, primarily using patch-clamp recordings from heterologously expressed channels.
Table 1: Potency of cGMP Analogs on Retinal CNG Channels
| Compound | Channel Type | EC50 (µM) | Relative Potency vs. cGMP | Reference |
| cGMP | Rod | ~0.63 | 1 | [4] |
| cGMP | Cone | ~0.08 | 1 | [4] |
| 8-Br-cGMP | Rod | Not specified | ~7-fold increase | [8] |
| 8-Br-cGMP | Cone | Not specified | ~18-fold increase | [8] |
| 8-pCPT-cGMP | Rod | 0.63 | ~63-fold increase | [4] |
| 8-pCPT-cGMP | Cone | 0.08 | ~138-fold increase | [4] |
| Sp-cGMPS | Rod | >10,000 | Comparable to cGMP | [8] |
| Sp-cGMPS | Cone | Not specified | ~6-fold lower than cGMP | [8] |
Table 2: Inhibitory Effects of Rp-8-Br-PET-cGMPS on Retinal CNG Channels
| Condition | Channel Type | IC50 (µM) | Fold-decrease in Apparent Affinity | Reference |
| In the presence of cGMP | Rod | 25 | ~4.9 | [1][4][8] |
| In the presence of cGMP | Cone | Not specified | ~3.2 | [1][4] |
| Below 10 µM Rp-8-Br-PET-cGMPS | Rod | 0.45 | Not applicable | [1] |
| Below 10 µM Rp-8-Br-PET-cGMPS | Cone | 4.4 | Not applicable | [1] |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the retinal phototransduction cascade and a typical experimental workflow for studying the effects of cGMP analogs.
Caption: The retinal phototransduction cascade in photoreceptor cells.
Caption: Ex vivo electroretinography (ERG) experimental workflow.
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology on Heterologously Expressed CNG Channels
This protocol is adapted from studies investigating the effects of cGMP analogs on rod and cone CNG channels expressed in Xenopus laevis oocytes.[1][4]
1. Oocyte Preparation and Channel Expression:
-
Harvest and defolliculate Xenopus laevis oocytes using standard procedures.
-
Inject oocytes with cRNA encoding the desired CNG channel subunits (e.g., bovine CNGA1 and CNGB1a for rod channels; human CNGA3 and CNGB3 for cone channels).
-
Incubate injected oocytes for 2-7 days at 18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 50 µg/ml gentamycin.
2. Patch-Clamp Recording:
-
Perform inside-out patch-clamp recordings from the oocyte membrane.
-
Use borosilicate glass pipettes with a resistance of 1-3 MΩ.
-
Pipette (extracellular) solution: 110 mM NaCl, 0.2 mM EDTA, 10 mM HEPES, pH 7.4.
-
Bath (intracellular) solution: 110 mM NaCl, 10 mM HEPES, and varying concentrations of cGMP and/or this compound analogs, pH 7.4. Divalent cations are omitted to prevent channel block.
-
Hold the membrane potential at a desired voltage (e.g., +100 mV or -100 mV).[4][9]
3. Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and data acquisition system.
-
To determine the concentration-response relationship, apply increasing concentrations of the cGMP analog and measure the resulting current.
-
Fit the data to the Hill equation to determine the EC50 (half-maximal effective concentration) and Hill coefficient.
-
For inhibition studies, co-apply a fixed concentration of cGMP with varying concentrations of the inhibitory analog (e.g., Rp-8-Br-PET-cGMPS) to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Ex Vivo Electroretinography (ERG) on Isolated Retina
This protocol describes the general procedure for recording light-evoked responses from an isolated mouse retina to assess the effects of this compound.[1][10]
1. Retinal Preparation:
-
Euthanize a dark-adapted mouse according to approved animal care protocols.
-
Enucleate the eyes and dissect the retinas under dim red light.
-
Place the isolated retina photoreceptor-side down on a multi-electrode array (MEA) or in a perfusion chamber with a recording electrode.
2. Perfusion and Recording:
-
Continuously perfuse the retina with Ames' medium or a similar bicarbonate-buffered Ringer's solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 34-37°C.
-
Allow the retina to equilibrate for at least 20 minutes before recording.[10]
-
Record baseline ERG responses to light flashes of varying intensities. The ERG waveform consists of an initial negative deflection (a-wave), originating from photoreceptors, followed by a positive deflection (b-wave), reflecting bipolar and Müller cell activity.[10]
3. Application of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the final desired concentration in the perfusion medium.
-
Switch the perfusion to the medium containing this compound and allow it to incubate with the retina for a sufficient period (e.g., 10-20 minutes).
-
Record ERG responses again in the presence of the compound.
4. Data Analysis:
-
Measure the amplitudes of the a-wave and b-wave from the recorded ERG waveforms.
-
Compare the amplitudes before and after the application of this compound to quantify its effect on retinal function.
-
Perform statistical analysis to determine the significance of any observed changes.
Conclusion
This compound and its derivatives are indispensable tools for dissecting the complexities of the retinal phototransduction cascade. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the role of cGMP signaling in both normal vision and retinal disease. The ability of these compounds to selectively modulate CNG channel activity offers promising avenues for the development of novel therapeutic strategies for blinding conditions like retinitis pigmentosa.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Recombinant protein delivery enables modulation of the phototransduction cascade in mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Retinal Electrophysiology | Ento Key [entokey.com]
The Pharmacological Utility of Sp-8-Br-cGMPS: A Guide for Researchers
Application Notes and Protocols for the Experimental Design and Use of Sp-8-Br-cGMPS, a Key Activator of Protein Kinase G
For researchers, scientists, and drug development professionals, this compound (8-Bromoguanosine 3',5'-cyclic monophosphorothioate, Sp-isomer) stands as a pivotal pharmacological tool for elucidating the intricate signaling pathways governed by cyclic guanosine (B1672433) monophosphate (cGMP). As a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG), this compound offers a distinct advantage in experimental design due to its resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of the cGMP signaling cascade.[1] This document provides detailed application notes and experimental protocols to guide the effective use of this compound in various research contexts.
Mechanism of Action
This compound acts as a cGMP analog that selectively activates PKG.[] The "Sp" designation refers to the stereochemical configuration of the phosphorothioate (B77711) group, which is crucial for its agonist activity. Unlike its corresponding Rp-isomer, which often acts as a PKG inhibitor, the Sp-isomer mimics the action of endogenous cGMP, leading to the phosphorylation of downstream target proteins. This targeted activation allows for the precise investigation of the physiological roles of PKG in processes such as smooth muscle relaxation, neurotransmission, and gene expression.[3][4]
Beyond its well-established role as a PKG activator, this compound has also been shown to interact with other cGMP-binding proteins, notably cyclic nucleotide-gated (CNG) channels. It can act as an agonist for these channels, although its potency can vary depending on the specific channel subtype.[5][6] This dual activity should be a consideration in experimental design, and appropriate controls should be employed to dissect the contributions of PKG and CNG channel activation.
Data Presentation: Quantitative Parameters for Experimental Design
The effective use of this compound necessitates careful consideration of working concentrations and incubation times, which can vary significantly depending on the cell type, tissue, and experimental endpoint. The following table summarizes key quantitative data from various studies to serve as a starting point for experimental design.
| Parameter | Value | Application/System | Reference |
| EC₅₀ for CNG Channels | 106.5 µM | cGMP-gated cation channels | [5] |
| Effective Concentration | 10-300 µM | Induction of mitochondrial biogenesis in renal proximal tubular cells | [7] |
| Effective Concentration | 40 µM | Activation of PKG pathway in Drosophila melanogaster motoneuronal boutons | [8] |
| Effective Concentration | 100 µM | Stimulation of cell growth in vascular smooth muscle cells | [9] |
| Effective Concentration | 100 µM | Antagonism of 8-Br-cGMP-induced PKG activation in vascular smooth muscle cells (used as a control) | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Assessment of PKG Activation in Cultured Cells via Western Blotting
This protocol details the detection of PKG activation by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized substrate of PKG.
Materials:
-
This compound (stock solution in DMSO or appropriate solvent)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-total VASP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Starve cells in serum-free medium for a designated period (e.g., 2-4 hours) to reduce basal signaling.
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (e.g., DMSO).
-
Aspirate the starvation medium and add the this compound-containing medium or vehicle control to the cells.
-
Incubate for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a suitable imaging system.
-
Strip the membrane and re-probe for total VASP and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 2: Electrophysiological Recording of CNG Channel Activity using Patch-Clamp
This protocol describes the inside-out patch-clamp technique to measure the effect of this compound on CNG channels heterologously expressed in a cell line (e.g., HEK293) or in native cells.[6]
Materials:
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing KCl, EGTA, HEPES)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, HEPES)
-
Cell line expressing the CNG channel of interest
Procedure:
-
Cell Preparation:
-
Culture cells expressing the CNG channel on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Fabrication and Sealing:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
-
Inside-Out Configuration:
-
After establishing a whole-cell configuration, gently pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.
-
-
Application of this compound:
-
Perfuse the excised patch with a control bath solution to record baseline channel activity.
-
Switch to a bath solution containing a known concentration of this compound. The EC₅₀ of 106.5 µM for CNG channels can be used as a starting point for concentration-response experiments.[5]
-
Record the current elicited by the application of this compound at a fixed holding potential.
-
-
Data Acquisition and Analysis:
-
Record currents before, during, and after the application of this compound.
-
Analyze the data to determine the effect of this compound on channel open probability, current amplitude, and other gating parameters.
-
Construct concentration-response curves to determine the EC₅₀ of this compound for the specific CNG channel subtype.
-
Protocol 3: Measurement of Smooth Muscle Relaxation in an Organ Bath
This protocol outlines the procedure for assessing the relaxant effect of this compound on pre-contracted smooth muscle strips.
Materials:
-
This compound
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
A contractile agent (e.g., phenylephrine (B352888), KCl)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation and Mounting:
-
Dissect the smooth muscle tissue in ice-cold physiological salt solution and cut it into strips or rings of appropriate size.
-
Mount the tissue strips in the organ bath chambers containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the tissue to a force transducer to record isometric tension.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with periodic washes.
-
-
Pre-contraction:
-
Induce a stable contraction in the smooth muscle strips by adding a contractile agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).
-
-
Application of this compound:
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath to generate a concentration-response curve.
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve and calculate the EC₅₀ value for the relaxant effect of this compound.
-
Concluding Remarks
This compound is an invaluable tool for probing the multifaceted roles of the cGMP/PKG signaling pathway. By providing sustained activation of PKG and being resistant to degradation, it allows for robust and reproducible experimental outcomes. The protocols and data presented herein offer a comprehensive guide for researchers to effectively design and execute experiments using this potent pharmacological agent. As with any signaling modulator, careful consideration of potential off-target effects, such as the activation of CNG channels, and the use of appropriate controls are paramount for the accurate interpretation of results.
References
- 1. pnas.org [pnas.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cGMP-Selective Phosphodiesterase Inhibitors Stimulate Mitochondrial Biogenesis and Promote Recovery from Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sp-8-Br-cGMPS not producing expected results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Sp-8-Br-cGMPS effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is to mimic endogenous cGMP, leading to the activation of cGMP-dependent protein kinase (PKG).[1] A key advantage of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), which results in a more sustained activation of PKG compared to cGMP itself.[1] It is also known to be an agonist for cGMP-gated cation channels (CNG channels).[2]
Q2: What is the difference between this compound and Rp-8-Br-cGMPS?
This compound and Rp-8-Br-cGMPS are stereoisomers. This compound is an activator (agonist) of protein kinase G (PKG). In contrast, its counterpart, Rp-8-Br-PET-cGMPS, acts as a competitive inhibitor of PKG.[3][4] It is crucial to use the correct isomer for your experimental goals. Using Rp-8-Br-PET-cGMPS can be a valuable negative control to confirm that the observed effects are indeed mediated by PKG activation.[3]
Q3: How should I dissolve and store this compound?
This compound is typically supplied as a sodium salt and is soluble in water and aqueous buffers like PBS (pH 7.2).[5] For long-term storage, the solid compound should be stored desiccated at -20°C. Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or -80°C for longer periods to minimize freeze-thaw cycles.[1][5]
Troubleshooting Guide
Problem 1: No observable or weaker-than-expected response after treatment with this compound.
Possible Causes & Solutions:
-
Degraded Compound: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.
-
Solution: Always use a fresh aliquot or prepare a new stock solution. It is recommended to prepare fresh solutions for each experiment.[1]
-
-
Insufficient Concentration: The effective concentration of this compound is highly dependent on the cell type and experimental system.
-
Suboptimal Incubation Time: The time required to observe a cellular response can vary significantly. Phosphorylation events may be detected within minutes, while changes in gene expression or morphology could take hours or even days.
-
Solution: Conduct a time-course experiment to identify the optimal incubation period for your endpoint of interest (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr).[6]
-
-
Low Cell Permeability: While designed to be cell-permeable, the uptake of this compound can differ between cell types.
-
Solution: Increase the incubation time to allow for sufficient cellular uptake.[1]
-
-
Incorrect Isomer: Ensure you are using the Sp-isomer, which is the activator, and not the Rp-isomer, which is an inhibitor.
-
Solution: Verify the product name and CAS number of your compound. Use the Rp-isomer as a negative control to confirm PKG-dependent effects.
-
Problem 2: Observed cellular toxicity or cell death after treatment.
Possible Causes & Solutions:
-
Concentration is Too High: High concentrations of this compound can lead to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response curve to find the lowest effective concentration that elicits the desired biological effect without causing toxicity.[1]
-
-
Prolonged Exposure: Continuous exposure to high concentrations of any bioactive compound can be detrimental to cells.
-
Solution: Reduce the incubation time. For many signaling studies, a short-term stimulation is sufficient.
-
-
Solvent Toxicity: If using a solvent other than water or PBS, such as DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.5%).[7]
Problem 3: Inconsistent or variable results between experiments.
Possible Causes & Solutions:
-
Inconsistent Stock Solution Preparation: Variations in weighing or dissolving the compound can lead to inconsistencies in the final concentration.
-
Solution: Ensure accurate weighing and complete dissolution of the powder. Vortex thoroughly to create a homogenous solution.[1]
-
-
Cell Health and Passage Number: The responsiveness of cells can be influenced by their health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before beginning the experiment.[1]
-
-
Variability in Experimental Conditions: Minor variations in incubation time, temperature, or cell density can impact results.
-
Solution: Standardize all experimental parameters as much as possible.
-
Quantitative Data & Experimental Parameters
Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Cell Type/Application | Typical Concentration Range | Reference(s) |
| Vascular Smooth Muscle Cells (VSMCs) | 1 µM - 100 µM | [8][9] |
| Cardiac Myocytes | 50 µM | [10] |
| Platelets | Varies (often used with other agonists) | [3] |
| Neuronal Cells | Varies depending on endpoint | [2] |
| General Cell Culture | 1 µM - 100 µM | [1][5] |
Table 2: Recommended Incubation Times for Different Cellular Events
| Cellular Event | Typical Incubation Time | Reference(s) |
| Protein Phosphorylation (e.g., VASP) | 15 - 60 minutes | [6] |
| Changes in Intracellular Ca2+ | Minutes | [8][9] |
| Gene Expression Changes | 4 - 24 hours | [6] |
| Cell Proliferation/Viability Assays | 24 - 72 hours | [11] |
| Vasodilation/Relaxation Assays | Varies (often acute application) | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, you can try the following:
-
Sterilization (Optional): For cell culture experiments, filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]
Protocol 2: General Protocol for Cell Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Starvation (Optional): Depending on the experimental design, you may need to serum-starve the cells for a few hours to overnight to reduce basal signaling.
-
Preparation of Treatment Media: Dilute the this compound stock solution to the desired final concentration in the appropriate cell culture medium. Prepare a vehicle control using the same concentration of the solvent used for the stock solution.
-
Treatment: Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, wash the cells with ice-cold PBS and proceed with your downstream analysis (e.g., cell lysis for western blotting, RNA extraction, or calcium imaging).
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rp-8-Br-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-bromo-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Sp-8-Br-cGMPS Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Sp-8-Br-cGMPS, a commonly used cGMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a brominated derivative of cyclic guanosine (B1672433) monophosphate (cGMP). It functions as a cell-permeable cGMP analog that can activate cGMP-dependent protein kinase (PKG).[1] It is widely used in research to study cGMP signaling pathways, which are involved in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal function.
Q2: In which solvents is this compound soluble?
Q3: What factors can affect the solubility of this compound?
Several factors can influence the solubility of this compound:
-
pH: The pH of the solution can impact the ionization state of the molecule, thereby affecting its solubility.
-
Temperature: Solubility of solids in liquids generally increases with temperature. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Purity of the compound: Impurities can affect the dissolution of the compound.
-
Presence of other salts: High concentrations of other salts in the buffer can lead to precipitation.
Troubleshooting Guide for Solubility Issues
Issue 1: this compound is not dissolving in aqueous buffer.
Possible Causes:
-
The concentration is too high.
-
The pH of the buffer is not optimal.
-
The temperature of the solvent is too low.
Solutions:
-
Check the concentration: Try dissolving a smaller amount of the compound in the same volume of buffer.
-
Adjust the pH: If the compound is acidic or basic, adjusting the pH of the buffer slightly may improve solubility. For many cGMP analogs, a pH between 7.0 and 8.0 is suitable.
-
Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid boiling.
-
Sonication: Use a sonicator bath for a few minutes to break up any clumps and enhance dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Issue 2: A precipitate forms after dissolving this compound and adding it to cell culture media.
Possible Causes:
-
Supersaturation: The final concentration in the media is above the solubility limit.
-
Interaction with media components: Components in the cell culture media, such as salts or proteins, may cause the compound to precipitate.[2][3]
-
Solvent shock: Adding a concentrated DMSO stock directly to the aqueous media without proper mixing can cause the compound to "crash out" of the solution.
Solutions:
-
Serial Dilution: Prepare a more dilute stock solution of this compound. When adding to the media, do so dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.
-
Pre-warm the media: Ensure the cell culture media is at 37°C before adding the this compound solution.
-
Check for media compatibility: If possible, test the solubility of this compound in a small volume of the specific cell culture medium before preparing a large batch.
Quantitative Solubility Data (for related compounds)
The following table summarizes the solubility of cGMP analogs closely related to this compound. This data can be used as a reference to estimate the solubility of this compound.
| Compound | Solvent | Solubility |
| Rp-8-Br-PET-cGMPS | Water | 20 mM[4] |
| DMSO | 40 mM[4] | |
| Sp-8-bromo-cAMPS | DMF | 30 mg/mL[5] |
| DMSO | 25 mg/mL[5] | |
| Ethanol | 0.5 mg/mL[5] | |
| PBS (pH 7.2) | 10 mg/mL[5] | |
| 8-Br-cAMP | Water | 100 mg/mL[6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in Water
Materials:
-
This compound (Molecular Weight: ~462.15 g/mol for the sodium salt)
-
Nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.62 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of nuclease-free water to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile filter the solution through a 0.22 µm syringe filter if it will be used in cell culture.
-
Aliquot and store at -20°C.
Visualizations
Caption: cGMP signaling pathway showing the role of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Cyclic-GMP-Dependent Protein Kinase Inhibits the Ras/Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Sp-8-Br-cGMPS Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Sp-8-Br-cGMPS. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For maximum stability, solid this compound should be stored at -20°C.[1] When stored under these conditions, the compound is expected to be stable for an extended period. Before use, it is recommended to centrifuge the vial to ensure all the powder is collected at the bottom.[1]
Q2: How should I prepare and store this compound solutions?
This compound is soluble in aqueous buffers such as PBS (pH 7.2). For stock solutions, it is advisable to use a buffer system relevant to your experimental setup. Once dissolved, it is critical to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
For short-term storage of a few days, solutions can be kept at 2-8°C. For longer-term storage, it is recommended to store aliquots at -20°C or -80°C. Based on data for the related compound 8-Bromo-cGMP sodium, solutions may be stable for up to one month at -20°C and up to six months at -80°C.
Q3: How stable is this compound in solution at different temperatures and pH levels?
This compound is known to be significantly more resistant to enzymatic hydrolysis by phosphodiesterases (PDEs) compared to the endogenous cyclic GMP (cGMP).[2][3] This is a key feature of its utility as a cGMP analog in cell-based assays and in vivo studies.
Q4: What are the typical degradation products of this compound?
The primary degradation pathway for cGMP analogs involves the hydrolysis of the cyclic phosphate (B84403) bond, resulting in the formation of the corresponding 5'-monophosphate derivative. In the case of this compound, this would lead to the formation of 8-Bromo-guanosine-5'-monophosphorothioate. Further degradation could involve the cleavage of the glycosidic bond.
Q5: How can I check the integrity of my this compound solution?
The most reliable method for assessing the purity and integrity of your this compound solution is by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound in solution. | 1. Prepare a fresh stock solution from solid material. 2. Ensure proper storage of stock solutions (aliquoted, frozen at -20°C or -80°C). 3. Avoid repeated freeze-thaw cycles. 4. Verify the pH of your experimental buffer; ensure it is near neutral. 5. If possible, check the integrity of the solution using HPLC. |
| Precipitate observed in the solution after thawing. | Poor solubility or concentration exceeding the solubility limit at a lower temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the precipitate persists, consider preparing a more dilute stock solution. 3. Ensure the buffer composition is appropriate for the desired concentration. |
| Gradual loss of activity over the course of a long-term experiment. | Slow degradation of the compound at the experimental temperature. | 1. For long-duration experiments, consider adding freshly prepared this compound at regular intervals. 2. If the experimental setup allows, maintain a lower temperature to slow down potential degradation. |
Data on Stability and Storage
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Expected Stability |
| Solid | -20°C | Long-term |
| Solution | 2-8°C | Short-term (days) |
| Solution | -20°C | Up to 1 month (inferred from related compounds) |
| Solution | -80°C | Up to 6 months (inferred from related compounds) |
Table 2: Factors Affecting Solution Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store solutions frozen when not in use. |
| pH | Extremes in pH (highly acidic or alkaline) can increase hydrolysis. | Maintain a near-neutral pH (6.5-7.5). |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
| Enzymes (PDEs) | This compound is resistant but not completely immune to all PDEs. | In cell lysates or tissue homogenates, degradation is possible over time. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer at a given temperature.
1. Materials:
- This compound
- Buffer of interest (e.g., PBS, pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mM).
- Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram.
- Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, or 37°C).
- At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC.
- HPLC Conditions (Example):
- Column: C18, 5 µm, 4.6 x 150 mm
- Detection Wavelength: 260 nm
- Flow Rate: 1.0 mL/min
- Gradient: 5% to 50% Mobile Phase B over 20 minutes.
- Data Analysis:
- Integrate the peak area of this compound at each time point.
- Calculate the percentage of the remaining this compound relative to the T=0 sample.
- Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
Visualizations
Caption: Signaling pathway of cGMP and the role of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Sp-8-Br-cGMPS and Experimental Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in experiments involving Sp-8-Br-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1] It is more resistant to hydrolysis by phosphodiesterases (PDEs) than cGMP, leading to a more sustained activation of PKG. In many cancer cell lines, activation of the cGMP/PKG pathway can lead to an inhibition of cell proliferation and the induction of apoptosis.[2][3]
Q2: Under what circumstances can this compound be expected to induce cell death?
The induction of apoptosis by this compound is a key area of investigation, particularly in oncology research. In various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-468) and epithelial ovarian cancer, treatment with cGMP analogs like 8-Br-cGMP has been shown to inhibit cell viability in a time- and dose-dependent manner.[2][4][5] Therefore, in these contexts, cytotoxicity is an expected outcome of successful pathway activation.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental goals. Generally, concentrations in the micromolar range are used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. Cytotoxicity may become a concern at higher concentrations, and prolonged exposure can also contribute to cell death.[6]
Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity?
While primarily a PKG activator, cGMP analogs can have other effects. For instance, Sp-8-Br-PET-cGMPS, a related compound, is also known to be an inhibitor of retinal-type cGMP-gated ion channels (CNGCs).[7][8] Depending on the cellular context and the specific analog used, effects independent of PKG activation are possible and could contribute to observed cytotoxicity.[9][10] In epithelial ovarian cancer cells, 8-Br-cGMP has been shown to suppress tumor progression through the EGFR/PLCγ1 pathway.[4]
Q5: How stable is this compound in cell culture medium?
This compound is designed to be more resistant to degradation by phosphodiesterases (PDEs) than endogenous cGMP.[7] However, the stability of any compound in cell culture media can be influenced by various factors, including media composition and incubation time.[1][11][12][13] For long-term experiments, it is advisable to use fresh solutions and consider the potential for degradation.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses scenarios where this compound induces a higher-than-expected level of cytotoxicity.
| Issue | Potential Cause | Recommended Action |
| High cell death at desired working concentration | The concentration may be above the cytotoxic threshold for your specific cell line. | Perform a thorough dose-response curve to determine the IC50 value for cytotoxicity using a reliable viability assay (e.g., MTT or CCK-8). Start with a broad range of concentrations and narrow down to find the optimal balance between desired biological effect and cell viability.[6] |
| Prolonged exposure to the compound. | Optimize the incubation time. A shorter exposure may be sufficient to activate the cGMP/PKG signaling pathway without inducing significant cell death. | |
| Off-target effects of the compound. | Include appropriate controls, such as co-treatment with a PKG inhibitor (e.g., Rp-8-Br-cGMPS), to confirm that the observed cytotoxicity is indeed PKG-dependent. | |
| Inconsistent results between experiments | Instability or degradation of this compound in the culture medium. | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. For long-term studies, consider replacing the medium with freshly prepared compound at regular intervals.[6] |
| High intracellular PDE activity. | Although this compound is PDE-resistant, very high levels of intracellular phosphodiesterase activity could potentially reduce its effective concentration over time, leading to variability. | |
| Vehicle control shows cytotoxicity | The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the vehicle in the cell culture medium is well below the known toxic level for your cell line (typically <0.1% for DMSO). Always include a vehicle-only control in your experiments. |
| Compound appears to have no effect at expected concentrations | Poor cell permeability in the specific cell line being used. | While this compound is designed to be cell-permeable, efficiency can vary between cell types. Confirm uptake or consider using a more lipophilic analog if permeability is suspected to be an issue. |
| Loss of PKG expression in the cell line. | Some cancer cell lines have been reported to lose expression of PKG isoforms.[10] Verify the expression of PKG in your cell line using techniques like Western blotting or RT-qPCR. |
Quantitative Data Summary
Table 1: Reported Concentrations of cGMP Analogs in Cell-Based Assays
| Compound | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| 8-Br-cGMP | MCF-7, MDA-MB-468 (Breast Cancer) | Time and dose-dependent | Inhibition of cell viability, induction of apoptosis | [5] |
| 8-Br-cGMP | Epithelial Ovarian Cancer Cells | Dose-dependent | Suppression of proliferation, invasion, and migration | [4] |
| Sp-cAMPs (related analog) | General Cell Culture | 10 µM - 200 µM | Typical working concentrations | [6] |
| Sp-cAMPs (related analog) | General Cell Culture | > 100 µM | Potential for cytotoxicity | [6] |
| Rp-8-Br-PET-cGMPS, Rp-8-pCPT-cGMPS | Porcine Granulosa Cells | 0.01 nM - 100 nM | Varied effects on hormone release | [14] |
Experimental Protocols
Protocol for MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated controls, vehicle controls, and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
Protocol for CCK-8 Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[2][18][19][20][21]
-
Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate at an optimal density. Incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired treatment duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well, being careful to avoid introducing bubbles.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: this compound signaling pathway to apoptosis.
Caption: Workflow for MTT/CCK-8 cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. Pros and Cons of Pharmacological Manipulation of cGMP-PDEs in the Prevention and Treatment of Breast Cancer | MDPI [mdpi.com]
- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 9. Synthetic peptides as cGMP-independent activators of cGMP-dependent protein kinase Iα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type-2 cGMP-dependent protein kinase suppresses proliferation and carcinogenesis in the colon epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media [mdpi.com]
- 13. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 20. ptglab.com [ptglab.com]
- 21. apexbt.com [apexbt.com]
Why is my Sp-8-Br-cGMPS experiment not reproducible?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sp-8-Br-cGMPS. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1][2] It can also act as an agonist for cGMP-gated cation channels (CNG channels).[3] Due to its bromination, it is more lipophilic than endogenous cGMP, allowing it to pass through cell membranes. The phosphorothioate (B77711) modification at the phosphate (B84403) group confers resistance to hydrolysis by some phosphodiesterases (PDEs), prolonging its intracellular activity compared to unmodified cGMP.
Q2: My this compound experiment is not showing the expected effect. What are the most common reasons for failure?
Lack of a reproducible effect in this compound experiments can stem from several factors:
-
Reagent Quality and Handling: Degradation of the compound, improper storage, or lot-to-lot variability can significantly impact its activity.
-
Experimental Protocol: Suboptimal concentration, insufficient incubation time, or inappropriate cell conditions can lead to weak or no response.
-
Cellular Factors: Low expression of the target protein (PKG), high phosphodiesterase (PDE) activity in the cell model, or off-target effects can interfere with the expected outcome.
-
Assay-Specific Issues: The method used to measure the downstream effect may not be sensitive enough or could be prone to artifacts.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the potency of this compound.
-
Reconstitution: Refer to the manufacturer's certificate of analysis for specific instructions. Generally, this compound is dissolved in an aqueous buffer like sterile water or PBS to create a concentrated stock solution. Gentle warming may be necessary for complete dissolution.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or below.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-type and assay-dependent. A common starting point is to perform a dose-response curve ranging from 1 µM to 100 µM. For activation of cGMP-gated cation channels, an EC50 of 106.5 μM has been reported.[3]
Q5: How can I be sure that the observed effect is specifically due to PKG activation?
To confirm the role of PKG in your experimental observations, consider the following controls:
-
Use a PKG inhibitor: Pre-incubate your cells with a specific PKG inhibitor, such as Rp-8-Br-cGMPS or KT5823, before adding this compound.[2][4] A reversal of the effect of this compound would support the involvement of PKG.
-
Use a structurally related but inactive analog: If available, a biologically inactive analog of this compound can serve as a negative control.
-
Knockdown or knockout of PKG: Using siRNA or CRISPR/Cas9 to reduce or eliminate PKG expression in your cell model can provide strong evidence for its role.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or weak response to this compound | Reagent Inactivity: The compound may have degraded due to improper storage or handling. | 1. Purchase a new vial of this compound and compare its performance to the old stock. 2. Ensure proper storage at -20°C or below and avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 500 µM). 2. Consult the literature for concentrations used in similar cell types and assays. | |
| High Phosphodiesterase (PDE) Activity: The cells may have high levels of PDEs that are degrading the cGMP analog. | 1. Pre-incubate cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), before and during treatment with this compound.[5] 2. Consider using a more PDE-resistant analog if the problem persists. | |
| Low PKG Expression: The cell line may not express sufficient levels of PKG. | 1. Verify PKG expression in your cell line using Western blot or qPCR. 2. If expression is low, consider using a different cell line known to have robust PKG signaling. | |
| Inconsistent results between experiments | Lot-to-Lot Variability: Different batches of this compound can have variations in purity and activity. | 1. When receiving a new lot, perform a side-by-side comparison with the previous lot using a standardized assay.[6][7] 2. Establish acceptance criteria for new lots based on historical data.[6] |
| Cell Culture Conditions: Variations in cell passage number, confluency, or overall health can affect responsiveness. | 1. Use cells within a consistent and low passage number range. 2. Ensure cells are healthy and at a consistent confluency at the time of the experiment. | |
| Inconsistent Reagent Preparation: Errors in pipetting or dilution can lead to variability. | 1. Prepare fresh dilutions for each experiment from a validated stock solution. 2. Use calibrated pipettes and be meticulous in your dilutions. | |
| Unexpected or off-target effects | Activation of other pathways: this compound may have effects on other signaling pathways, such as the cAMP pathway.[8] | 1. Measure cAMP levels in response to this compound treatment. 2. Use specific inhibitors for other potential pathways to dissect the observed effects. |
| Non-specific effects of high concentrations: Very high concentrations of any compound can lead to non-specific cellular responses. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Include appropriate vehicle controls in all experiments. |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general framework. Specific parameters such as cell seeding density, incubation times, and the final assay readout should be optimized for your particular experiment.
-
Cell Seeding:
-
Seed cells in an appropriate culture plate (e.g., 96-well plate for viability assays, larger plates for protein extraction).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
-
Pre-treatment (Optional):
-
If investigating the role of PDEs or other kinases, pre-incubate the cells with the relevant inhibitor (e.g., IBMX, Rp-8-Br-cGMPS) for a predetermined time (e.g., 30-60 minutes).
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle-only control.
-
Incubate for the desired period (this can range from minutes to hours depending on the downstream endpoint).
-
-
Assay Readout:
-
Perform the assay to measure the desired outcome. This could be:
-
Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of a known PKG substrate (e.g., VASP).
-
Cell Viability/Proliferation Assay: Use assays such as MTT, XTT, or CellTiter-Glo.
-
Reporter Gene Assay: If you have a reporter construct downstream of a cGMP-responsive element.
-
Functional Assay: Measure a physiological response, such as smooth muscle relaxation.
-
-
Protocol for Validating a New Lot of this compound
-
Prepare Stock Solutions: Prepare stock solutions of both the new and old lots of this compound at the same concentration.
-
Perform a Dose-Response Curve: Using a well-characterized and reproducible assay, perform a dose-response experiment with both lots of the compound in parallel.
-
Compare EC50 Values: Calculate the half-maximal effective concentration (EC50) for both lots. The EC50 values should be within a predefined acceptable range (e.g., ± 2-fold).
-
Assess Maximal Effect: Compare the maximal effect (Emax) achieved with both lots. They should be comparable.
-
Document Results: Keep a record of the lot validation for future reference.
Visualizations
Caption: The cGMP-PKG signaling pathway.
Caption: A logical workflow for troubleshooting irreproducible results.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-Br-cGMPS degradation and how to prevent it.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sp-8-Br-cGMPS, focusing on preventing its degradation to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is widely used in research as an activator of cGMP-dependent protein kinase (PKG).[1][2] Its chemical modifications, including the 8-bromo and the Sp-phosphorothioate substitutions, make it more resistant to enzymatic degradation by phosphodiesterases (PDEs) compared to endogenous cGMP.[3][4] This resistance allows for a more sustained activation of cGMP signaling pathways in experimental settings.
Q2: What is the primary cause of this compound degradation in my experiments?
The primary cause of this compound degradation is enzymatic hydrolysis by phosphodiesterases (PDEs).[5][6][7] PDEs are a family of enzymes that specifically break down cyclic nucleotides like cGMP and cAMP, converting them into their inactive 5'-monophosphate forms.[8] While this compound is designed to be resistant to this degradation, it is not entirely immune, and its breakdown can still occur, albeit at a much slower rate than that of cGMP.[4][9]
Q3: How can I prevent the degradation of this compound during my experiments?
To prevent degradation, it is crucial to minimize PDE activity and ensure proper handling and storage. This can be achieved by:
-
Using a PDE inhibitor: Co-incubation with a broad-spectrum or a specific PDE inhibitor is the most effective method to prevent enzymatic degradation.
-
Proper storage: Store the solid compound at -20°C and stock solutions at -80°C for long-term stability.[3][10]
-
Avoiding harsh chemical conditions: Protect the compound from strong acids, alkalis, and strong oxidizing or reducing agents.[11]
-
Using appropriate buffers: Prepare solutions in a suitable buffer, such as PBS at pH 7.2.[3]
Q4: At what rate does this compound degrade compared to cGMP?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected experimental results. | Degradation of this compound leading to a lower effective concentration. | 1. Incorporate a PDE inhibitor: Add a suitable PDE inhibitor (e.g., IBMX for broad-spectrum inhibition) to your experimental system. 2. Verify storage conditions: Ensure that the compound and its solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions).[10] 3. Prepare fresh solutions: Avoid using old stock solutions, as repeated freeze-thaw cycles can contribute to degradation. |
| Loss of compound activity over time in a multi-day experiment. | Gradual enzymatic degradation of this compound by endogenous PDEs in the cell culture or tissue preparation. | 1. Replenish this compound: If the experimental design allows, replenish the medium with freshly diluted this compound at regular intervals. 2. Maintain continuous PDE inhibition: Ensure the PDE inhibitor is present throughout the entire duration of the experiment. |
| Precipitate formation in the stock solution. | Improper storage or solvent choice. The sodium salt of 8-bromo-cGMP is soluble in PBS (pH 7.2).[3] | 1. Use the recommended solvent: Ensure the compound is dissolved in a compatible solvent as per the manufacturer's instructions. 2. Check storage temperature: Store solutions at -80°C to maintain stability and prevent precipitation.[10] |
Quantitative Data Summary
The following table summarizes the relative hydrolysis rates of cGMP and its analogs by phosphodiesterase (PDEase), highlighting the increased resistance of the modified compounds.
| Compound | Maximal Rate of Hydrolysis (s⁻¹) | Reference |
| cGMP | 4000 | [4] |
| 8-Br-cGMP | 7.3 | [4] |
| (Sp)-cGMP[S] | 3.7 | [4] |
| (Rp)-cGMP[S] | <0.2 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount in a sterile environment.
-
Dissolving: Dissolve the solid compound in a suitable sterile solvent, such as PBS (pH 7.2), to create a concentrated stock solution.[3] Vortex briefly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[10] For short-term storage (up to 1 month), -20°C can be used.[10]
Protocol 2: Method for Preventing this compound Degradation in Cell Culture Experiments
-
Prepare this compound working solution: Thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration in your cell culture medium.
-
Prepare PDE inhibitor stock solution: Prepare a concentrated stock solution of a suitable PDE inhibitor (e.g., 100 mM IBMX in DMSO).
-
Co-treatment: Add the PDE inhibitor to the cell culture medium along with this compound. A final concentration of 100 µM IBMX is commonly used, but the optimal concentration may vary depending on the cell type and experimental conditions.
-
Incubation: Incubate the cells for the desired period. For long-term experiments, consider replenishing the medium with fresh this compound and PDE inhibitor every 24-48 hours.
Visualizations
Caption: Overview of the canonical cGMP signaling pathway.
Caption: Enzymatic degradation of this compound and its prevention.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. agscientific.com [agscientific.com]
- 4. pnas.org [pnas.org]
- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Unexpected results with Sp-8-Br-cGMPS what to check.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Sp-8-Br-cGMPS.
Troubleshooting Guide
Problem: No observable or weaker-than-expected response
| Possible Cause | Recommended Solution(s) |
| Degraded this compound | Prepare fresh stock solutions before each experiment. While aqueous stock solutions can be aliquoted and frozen at -20°C for up to one week, fresh preparation is always recommended to avoid degradation.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] |
| Insufficient Concentration | The effective concentration of this compound can be cell-type specific. Perform a dose-response curve to determine the optimal concentration for your experimental system.[1] Typical working concentrations in cell-based assays can range from the micromolar to millimolar level.[1] |
| Low Cell Permeability | Although this compound is designed to be membrane-permeable, uptake can vary between cell types.[1] Consider increasing the incubation time to allow for sufficient cellular uptake. |
| Cell Health and Passage Number | The responsiveness of cells to stimuli can change with increasing passage number or poor health. Use cells within a consistent and low passage number range and ensure they are healthy and in the logarithmic growth phase before starting the experiment.[1] |
| Lack of Target Expression | The cellular target of this compound, primarily Protein Kinase G (PKG), may not be expressed in your cell line or may be present at very low levels.[2] Verify PKG expression using techniques like Western blotting or qPCR. |
Problem: Unexpected or off-target effects
| Possible Cause | Recommended Solution(s) |
| Concentration Too High | High concentrations of this compound can lead to non-specific effects or cellular toxicity.[1] Perform a dose-response experiment to identify the lowest effective concentration that produces the desired specific effect.[1] Include appropriate negative controls. |
| Activation of cAMP-dependent Protein Kinase (PKA) | This compound can be an unspecific activator of PKA.[3][] To confirm that the observed effect is mediated by PKG, use a specific PKG inhibitor, such as Rp-8-Br-PET-cGMPS, as a negative control.[5][6] |
| Interaction with cGMP-gated ion channels (CNGs) | This compound is an agonist for cGMP-gated cation channels (CNG channels).[7] This can lead to effects independent of PKG activation. Consider using pharmacological inhibitors of CNG channels to dissect the signaling pathway. |
| Inhibition of Phosphodiesterases (PDEs) | While more resistant to hydrolysis than cGMP, some cGMP analogs can inhibit certain PDEs at high concentrations.[5][8] This could lead to an accumulation of endogenous cGMP and/or cAMP, causing widespread signaling effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is to mimic endogenous cGMP and activate cGMP-dependent Protein Kinase (PKG).[1] A key advantage is its increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, leading to a more sustained activation of PKG.[1][9]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored desiccated at -20°C.[1][3] Stock solutions are less stable and should ideally be prepared fresh for each experiment. If necessary, aqueous stock solutions can be aliquoted into single-use vials and stored at -20°C for a short period (up to one week is suggested).[1]
Q3: How should I dissolve this compound?
A3: this compound is soluble in aqueous solutions like water and phosphate-buffered saline (PBS).[1] For cell culture experiments, it is typically dissolved in sterile PBS or the appropriate cell culture medium.[1]
Q4: My results are inconsistent between experiments. What should I check?
A4: Inconsistent results can arise from several factors. Ensure you are preparing fresh stock solutions for each experiment, as degraded compound is a common issue.[1] Variations in cell passage number and health can also significantly impact cellular responsiveness.[1] Finally, ensure precise and consistent preparation of your stock solutions, as variations in concentration will lead to variable results.[1]
Q5: I am observing effects that don't seem to be mediated by PKG. What could be the cause?
A5: this compound can have other targets besides PKG. It is known to activate cGMP-gated ion channels (CNGs) and can also activate cAMP-dependent Protein Kinase (PKA) non-specifically.[3][][7] To confirm the involvement of PKG, it is crucial to use appropriate controls, such as specific PKG inhibitors (e.g., Rp-8-Br-PET-cGMPS).[5][6]
Quantitative Data Summary
| Compound | Target(s) | EC50 / Ki | Notes |
| This compound | cGMP-gated cation channels (CNG channels) | EC50: 106.5 µM[7] | Agonist.[7] |
| Protein Kinase G (PKG) | - | Activator.[1] 4.3-fold more potent than cGMP in activating PKG1α. | |
| cAMP-dependent Protein Kinase (PKA) | - | Unspecific activator.[3][] | |
| Rp-8-Br-PET-cGMPS | Protein Kinase G (PKG) type Iα and Iβ | Ki: 0.03 µM[10] | Competitive inhibitor.[10] |
| cAMP-dependent Protein Kinase (PKA) type II | Ki: 10 µM[5] | Antagonist.[5] | |
| Phosphodiesterase (PDE) type V | - | Potent inhibitor.[5] |
Signaling & Experimental Workflow Diagrams
Caption: this compound primary and potential off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Colon Cancer Cell Growth by Phosphodiesterase Inhibitors Is Independent of cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. agscientific.com [agscientific.com]
- 10. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sp-8-Br-cGMPS and Sp-8-pCPT-cGMPS for the Activation of Protein Kinase G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common cGMP analogs, Sp-8-Br-cGMPS and Sp-8-pCPT-cGMPS, used to activate cGMP-dependent protein kinase (PKG). This document synthesizes available experimental data to aid researchers in selecting the appropriate tool for their studies of the cGMP/PKG signaling pathway.
Introduction to PKG Activators
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that activates cGMP-dependent protein kinase (PKG), a key effector in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. To study these processes, researchers often employ cell-permeable and phosphodiesterase (PDE)-resistant cGMP analogs. This compound and Sp-8-pCPT-cGMPS are two such analogs that feature a phosphorothioate (B77711) modification in the Sp-configuration, rendering them resistant to hydrolysis by PDEs. The key difference between these two compounds lies in the substitution at the 8-position of the guanine (B1146940) base: a bromine atom in this compound and a para-chlorophenylthio (pCPT) group in Sp-8-pCPT-cGMPS. This structural difference significantly influences their potency, lipophilicity, and selectivity.
Quantitative Data Summary
| Property | This compound | Sp-8-pCPT-cGMPS | References |
| Potency in Activating PKG | Generally considered a potent PKG activator. | Considered a very potent and selective activator of PKG. Studies on the parent compound, 8-pCPT-cGMP, show it to be more effective than 8-Br-cGMP in inducing VASP phosphorylation, a marker of PKG activity. | [1] |
| Lipophilicity/Membrane Permeability | Membrane-permeable. | Excellent cell membrane permeability. The parent compound, 8-pCPT-cGMP, has a higher apparent lipophilicity than 8-Br-cGMP. | [1][2] |
| Selectivity for PKG vs. PKA | Described as an unspecific activator of cAMP-dependent protein kinase (PKA). | Activator of PKG types Iα, Iβ, and II. Caution is advised as it is also known to activate PKA type II. | [2] |
| Resistance to Phosphodiesterases (PDEs) | The phosphorothioate modification confers resistance to hydrolysis by PDEs. | The phosphorothioate modification confers excellent stability against phosphodiesterases. | [2] |
| Other Reported Activities | Agonist for cGMP-gated cation channels (CNG channels) with an EC50 of 106.5 μM. | Potent agonist for cyclic guanosine monophosphate-gated (CNG) channels. | [2] |
Signaling Pathway and Experimental Workflow
cGMP/PKG Signaling Pathway
The diagram below illustrates the canonical cGMP signaling pathway leading to the activation of PKG and subsequent downstream effects. Both this compound and Sp-8-pCPT-cGMPS act as mimics of cGMP, directly activating PKG.
Caption: The cGMP/PKG signaling pathway.
Experimental Workflow: VASP Phosphorylation Assay
A common method to assess PKG activation in cells is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a specific substrate of PKG.
Caption: Workflow for VASP phosphorylation assay.
Experimental Protocols
In Vitro PKG Kinase Activity Assay (General Protocol)
This protocol describes a general method for measuring the activity of purified PKG in the presence of cGMP analogs.
Materials:
-
Purified recombinant PKG (e.g., PKG Iα or PKG Iβ)
-
This compound and Sp-8-pCPT-cGMPS
-
PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG consensus sequence)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
96-well microplate
-
Plate reader capable of detecting the fluorescent signal
Procedure:
-
Prepare a stock solution of the PKG substrate peptide in the kinase reaction buffer.
-
Prepare serial dilutions of this compound and Sp-8-pCPT-cGMPS in the kinase reaction buffer to create a dose-response curve. Include a no-activator control.
-
In a 96-well plate, add the PKG enzyme, the substrate peptide, and the different concentrations of the cGMP analogs to the wells.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader.
-
Plot the fluorescence intensity against the log of the activator concentration and fit the data to a dose-response curve to determine the EC₅₀ value for each compound.
Cellular PKG Activation Assay via VASP Phosphorylation
This protocol details how to assess the activation of endogenous PKG in a cellular context.
Materials:
-
Cultured cells known to express PKG (e.g., human platelets, vascular smooth muscle cells)
-
This compound and Sp-8-pCPT-cGMPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-VASP (Ser239) and mouse anti-total-VASP
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed and culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or Sp-8-pCPT-cGMPS for a specified time (e.g., 15-30 minutes). Include a vehicle-only control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total VASP to control for protein loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated VASP to total VASP.
Discussion and Conclusion
Both this compound and Sp-8-pCPT-cGMPS are valuable tools for activating PKG in experimental settings due to their resistance to PDE-mediated degradation. However, the choice between them should be guided by the specific requirements of the experiment.
Sp-8-pCPT-cGMPS appears to be the more potent and lipophilic of the two, making it a better choice for studies requiring robust PKG activation in intact cells. Its "excellent" membrane permeability ensures efficient entry into the cell. However, researchers should be mindful of its potential to activate PKA type II, and appropriate controls, such as including a PKA-specific inhibitor, should be considered to ensure the observed effects are indeed mediated by PKG.
This compound , while also a potent PKG activator, may be less potent than its pCPT-substituted counterpart. A significant consideration for its use is its reported lack of specificity, with one source describing it as an "unspecific activator of cAMP-dependent protein kinase". This makes it crucial to run parallel experiments with PKA inhibitors to dissect the specific contributions of PKG and PKA to the observed cellular response.
References
A Comparative Guide to cGMP Analogs: Sp-8-Br-cGMPS vs. 8-pCPT-cGMP
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating cellular signaling pathways and for the development of novel therapeutics. Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that mediates a wide array of physiological processes through the activation of cGMP-dependent protein kinase (PKG), cGMP-gated ion channels (CNGs), and phosphodiesterases (PDEs). Synthetic cGMP analogs are invaluable for probing these pathways. This guide provides a detailed comparison of two commonly used cGMP analogs: Sp-8-Br-cGMPS and 8-pCPT-cGMP, focusing on their effects, supported by experimental data and protocols.
Introduction to this compound and 8-pCPT-cGMP
This compound is a brominated phosphorothioate (B77711) derivative of cGMP. The "Sp" configuration and the phosphorothioate group confer resistance to hydrolysis by phosphodiesterases (PDEs), prolonging its intracellular action. It is known to activate both PKG and CNG channels. However, it is also reported to be an unspecific activator of cAMP-dependent protein kinase (PKA), which necessitates careful experimental design to dissect its specific effects[1][2].
8-pCPT-cGMP (8-(4-Chlorophenylthio)-cGMP) is another widely used cGMP analog. The substitution at the 8-position with a p-chlorophenylthio group significantly increases its lipophilicity, thereby enhancing its cell permeability. It is recognized as a potent and selective activator of PKG and is more resistant to hydrolysis by PDEs compared to cGMP[3][4]. Notably, it exhibits some selectivity for PKG II over PKG I[5][6].
Quantitative Comparison of Effects
The following table summarizes the available quantitative data for this compound and 8-pCPT-cGMP. It is important to note that direct side-by-side comparative studies providing activation constants (Ka) or half-maximal effective concentrations (EC50) for PKG activation for both compounds are limited in the literature.
| Parameter | This compound | 8-pCPT-cGMP | Reference |
| Target | PKG Iα, PKG Iβ, CNG channels, PKA | PKG I, PKG II, CNG channels | [1][7][8] |
| Effect | Agonist/Activator | Potent Agonist/Activator | [3][7] |
| PKG Activation (Qualitative) | Activator of PKG Iα and Iβ | Potent and selective activator of PKG, with selectivity for PKG II | [5][6][7] |
| CNG Channel Activation (EC50) | 106.5 μM (rod photoreceptor) | ~0.63 µM (rod), ~0.08 µM (cone) | [9] |
| Selectivity | Unspecific activator of PKA | Superior selectivity for PKG over PKA compared to other cGMP analogs like 8-Br-cGMP | [1][2][3] |
| PDE Resistance | Resistant | Resistant | [3][7] |
| Lipophilicity/Cell Permeability | Membrane-permeable | High lipophilicity, excellent cell permeability | [3][7] |
Signaling Pathways
The following diagram illustrates the canonical nitric oxide (NO)/cGMP signaling pathway and the points of intervention for cGMP analogs like this compound and 8-pCPT-cGMP.
Experimental Protocols
To comparatively assess the effects of this compound and 8-pCPT-cGMP, a combination of in vitro and cell-based assays is recommended.
In Vitro PKG Activity Assay
This protocol aims to determine the direct effect of the cGMP analogs on the activity of purified PKG.
Materials:
-
Purified recombinant PKG Iα, PKG Iβ, or PKG II
-
Specific peptide substrate for PKG (e.g., Kemptide)
-
ATP (with [γ-³²P]ATP for radiometric assay or non-radioactive for other detection methods)
-
This compound and 8-pCPT-cGMP stock solutions
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose paper or other means for separating phosphorylated substrate
-
Scintillation counter or plate reader for detection
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified PKG, and the peptide substrate.
-
Add varying concentrations of this compound or 8-pCPT-cGMP to different reaction tubes. Include a control with cGMP and a negative control without any activator.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the log concentration of the analog to determine the EC50 and maximal activation (Emax).
Cellular PKG Activity Assay (VASP Phosphorylation)
This protocol assesses the ability of the cGMP analogs to activate PKG in an intact cellular context by measuring the phosphorylation of a key PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cell line of interest (e.g., platelets, smooth muscle cells, or a transfected cell line)
-
This compound and 8-pCPT-cGMP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239)
-
Primary antibody for total VASP (as a loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or 8-pCPT-cGMP for a specific duration (e.g., 30 minutes). Include untreated and vehicle-treated controls.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-VASP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total VASP antibody to normalize the data.
-
Quantify the band intensities to determine the dose-dependent effect of each analog on VASP phosphorylation.
The following diagram illustrates a typical workflow for these comparative experiments.
Discussion and Conclusion
Both this compound and 8-pCPT-cGMP are valuable tools for studying cGMP signaling. The choice between them will depend on the specific experimental goals.
8-pCPT-cGMP is often the preferred choice for studies aiming to potently and selectively activate PKG within cells, due to its high lipophilicity and selectivity, particularly for PKG II[3][5][6]. Its resistance to PDEs ensures a sustained intracellular signal.
This compound can also be used to activate PKG and has the advantage of being a phosphorothioate analog, which provides strong resistance to hydrolysis. However, its potential for off-target activation of PKA must be considered and controlled for, for example, by using PKA-specific inhibitors in parallel experiments[1][2].
References
- 1. Activation profile of cGMP-dependent protein kinase Iα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision substrate targeting of protein kinases. The cGMP- and cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of Analog Specificity in PKG I and II [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Sp-8-Br-cGMPS and Rp-8-Br-cGMPS for Researchers
An In-depth Analysis of Two Key Diastereomers in cGMP Signaling Research
For researchers, scientists, and drug development professionals investigating the intricacies of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, the choice of chemical tools is paramount. Among the most widely used modulators are the brominated phosphorothioate (B77711) derivatives of cGMP: Sp-8-Br-cGMPS and Rp-8-Br-cGMPS. These diastereomers, differing only in the spatial orientation of a single sulfur atom, exhibit strikingly opposite effects on the primary effector of cGMP signaling, cGMP-dependent protein kinase (PKG). This guide provides a comprehensive comparison of their biochemical and cellular activities, supported by experimental data and detailed methodologies, to aid in the selection and application of the appropriate tool for your research needs.
Core Differences in Mechanism of Action
The fundamental distinction between this compound and Rp-8-Br-cGMPS lies in their interaction with PKG. The "Sp" isomer acts as a potent agonist , mimicking the action of cGMP to activate the kinase. Conversely, the "Rp" isomer functions as a competitive antagonist , binding to the cGMP-binding sites on PKG without inducing the conformational change necessary for activation, thereby inhibiting the kinase.
This stereospecificity is crucial for dissecting the downstream effects of PKG activation. By selectively activating or inhibiting PKG, researchers can elucidate its role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Quantitative Comparison of Biochemical Properties
The following table summarizes the key quantitative parameters that define the interaction of this compound and Rp-8-Br-cGMPS with their primary target, PKG, as well as their effects on other components of the cGMP signaling pathway. Note that while specific Ka and Ki values for the exact 8-Bromo-cGMPS compounds are not always readily available in the literature, data for closely related analogs provide valuable insights.
| Parameter | This compound (Agonist) | Rp-8-Br-cGMPS (Antagonist) | References |
| Action on PKG | Activator | Inhibitor | [1] |
| PKG Iα Activation Constant (Ka) | Estimated to be in the low micromolar range, similar to 8-Br-cGMP (0.3 µM) | N/A | [2] |
| PKG Iβ Activation Constant (Ka) | Estimated to be in the mid-micromolar range, similar to 8-Br-cGMP (12 µM) | N/A | [2] |
| PKG I Inhibition Constant (Ki) | N/A | A related compound, Rp-8-Br-PET-cGMPS, has a Ki of 0.03 µM for PKG Iα and Iβ | [3] |
| PKG II Inhibition Constant (Ki) | N/A | Data for the specific compound is limited, but Rp-isomers are known to inhibit PKG II | [1] |
| Selectivity for PKG over PKA | Sp-isomers can also activate PKA, though often at higher concentrations than required for PKG activation | Rp-isomers generally show good selectivity for PKG over PKA. Rp-8-Br-PET-cGMPS is a potent and selective inhibitor of PKG. | [1][3] |
| Effect on Cyclic Nucleotide-Gated (CNG) Channels | Can act as an agonist | Can act as an agonist | [4] |
| Susceptibility to Phosphodiesterase (PDE) Hydrolysis | Highly resistant to hydrolysis by PDEs | Highly resistant to hydrolysis by PDEs | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for characterizing these compounds.
Experimental Protocols
To facilitate the replication of key experiments, detailed methodologies are provided below.
In Vitro Protein Kinase G (PKG) Activity Assay (Radiometric)
This protocol is a classic and direct method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Purified recombinant PKG (Iα, Iβ, or II)
-
This compound or Rp-8-Br-cGMPS
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Specific peptide substrate for PKG (e.g., Kemptide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
cGMP (for control experiments and determining Ki for Rp-8-Br-cGMPS)
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase assay buffer, the desired concentration of this compound (for activation) or a range of concentrations of Rp-8-Br-cGMPS with a fixed concentration of cGMP (for inhibition), and the peptide substrate.
-
Initiate the reaction: Add the purified PKG enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 30°C.
-
Start the phosphorylation: Add [γ-³²P]ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific PKG isoform.
-
Incubate: Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by adding an equal volume of ice-cold 20% TCA or by spotting the reaction mixture onto phosphocellulose paper.
-
Separate substrate from ATP: If using TCA, centrifuge to pellet the precipitated protein, wash the pellet with cold TCA, and then dissolve it for scintillation counting. If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: Measure the radioactivity of the substrate using a scintillation counter.
-
Data analysis: For this compound, plot kinase activity against the concentration of the compound to determine the activation constant (Ka). For Rp-8-Br-cGMPS, plot the inhibition of cGMP-stimulated activity against the concentration of the compound to determine the inhibition constant (Ki).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PKG Activity
TR-FRET assays are a homogeneous, non-radioactive alternative for high-throughput screening of kinase modulators.
Materials:
-
Purified recombinant PKG
-
This compound or Rp-8-Br-cGMPS
-
Biotinylated PKG substrate peptide
-
Europium-labeled anti-phosphoserine/threonine antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or XL665) (Acceptor)
-
ATP
-
Assay buffer
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare kinase reaction: In a suitable microplate, add the purified PKG, biotinylated substrate peptide, and varying concentrations of this compound or Rp-8-Br-cGMPS (with cGMP for inhibition studies).
-
Initiate phosphorylation: Add ATP to start the kinase reaction and incubate for the desired time at room temperature or 30°C.
-
Stop reaction and add detection reagents: Stop the kinase reaction (e.g., by adding EDTA). Then, add the mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for detection: Allow the plate to incubate for a specified time (e.g., 60 minutes) to allow for the binding of the antibody to the phosphorylated substrate and the streptavidin to the biotinylated peptide.
-
Measure TR-FRET signal: Read the plate using a TR-FRET reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data analysis: Calculate the ratio of the acceptor to donor emission. This ratio is proportional to the amount of phosphorylated substrate. Determine Ka or Ki values as described for the radiometric assay.
Conclusion
This compound and Rp-8-Br-cGMPS are indispensable tools for researchers studying cGMP signaling. Their opposing and specific actions on PKG allow for the precise modulation of this critical pathway. By understanding their distinct biochemical properties and employing appropriate experimental methodologies, scientists can effectively dissect the complex roles of cGMP and PKG in health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activation of expressed cGMP-dependent protein kinase isozymes I alpha and I beta is determined by the different amino-termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Control Experiments for Studies Utilizing Sp-8-Br-cGMPS
A comprehensive guide for researchers, scientists, and drug development professionals on designing robust control experiments for studies involving the cGMP analog, Sp-8-Br-cGMPS. This guide provides a comparative analysis of this compound and its key control compounds, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
This compound is a valuable tool in cellular signaling research, primarily utilized for its ability to activate cGMP-dependent protein kinase (PKG) and cGMP-gated cation channels (CNG channels). However, the potential for off-target effects necessitates the use of carefully designed control experiments to ensure the validity and reproducibility of research findings. This guide outlines the critical control experiments and provides the necessary data and protocols to aid in their design.
Understanding the Tool: this compound and Its Analogs
This compound is a brominated, phosphorothioate-modified analog of cyclic guanosine (B1672433) monophosphate (cGMP). The "Sp" designation refers to the stereochemistry at the phosphorus atom, which typically confers agonistic properties. To dissect the specific effects of this compound, it is essential to compare its activity with a suite of control compounds.
A key negative control is its diastereomer, Rp-8-Br-cGMPS . The "Rp" configuration at the phosphorus atom generally results in antagonistic activity at cGMP binding sites. Additionally, more lipophilic and membrane-permeant analogs, such as Sp-8-Br-PET-cGMPS and its corresponding antagonist Rp-8-Br-PET-cGMPS , offer alternatives for studies in intact cells and tissues.
Quantitative Comparison of cGMP Analogs
To facilitate the selection of appropriate controls and experimental concentrations, the following tables summarize the known activation (Ka) and inhibition (Ki) constants, as well as EC50 and IC50 values, for this compound and its key control compounds against various targets.
| Compound | Target | Action | Value |
| This compound | cGMP-gated cation channels (CNG) | Agonist | EC50: 106.5 µM[1] |
| Rp-8-Br-PET-cGMPS | PKG Iα | Competitive Inhibitor | Ki: 0.03 µM[2] |
| PKG Iβ | Competitive Inhibitor | Ki: 0.03 µM[2] | |
| PKA II | Antagonist | Ki: 10 µM[2] | |
| Phosphodiesterase 5 (PDE5) | Inhibitor | Potent Inhibition (specific IC50 not stated)[2] |
Note: Quantitative data for the activation constants (Ka) of this compound for PKG isoforms and PKA, and the inhibition constant (Ki) for Rp-8-Br-cGMPS against these kinases were not available in the searched literature. Researchers should consult primary literature or perform their own characterizations for these specific values.
Visualizing the cGMP Signaling Pathway and Experimental Logic
To clarify the interactions of these compounds and the rationale for control experiments, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow.
Caption: The cGMP signaling pathway and points of intervention by Sp/Rp-8-Br-cGMPS.
Caption: Logical workflow for a well-controlled experiment using this compound.
Detailed Experimental Protocols
To ensure the robust application of these controls, the following are detailed protocols for two common experimental setups.
Protocol 1: Assessing PKG Activation in Cell Culture via VASP Phosphorylation
This protocol details how to measure the activation of PKG by this compound in a cell culture model by monitoring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a known PKG substrate.
Materials:
-
Cell line of interest cultured to 80-90% confluency
-
This compound (stock solution in sterile water or appropriate solvent)
-
Rp-8-Br-cGMPS (stock solution in sterile water or appropriate solvent)
-
Vehicle control (the solvent used for the cGMP analogs)
-
Serum-free cell culture medium
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-total VASP
-
Mouse anti-GAPDH or other loading control
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to treatment.
-
Prepare treatment conditions in serum-free medium:
-
Vehicle control
-
This compound (e.g., 10 µM, 50 µM, 100 µM)
-
Rp-8-Br-cGMPS (e.g., 100 µM)
-
This compound (e.g., 50 µM) + Rp-8-Br-cGMPS (e.g., 100 µM) (pre-incubate with Rp-isomer for 30 minutes)
-
-
Remove starvation medium and add the treatment media to the cells.
-
Incubate for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-VASP and anti-total VASP, or separately) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH) if necessary.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP and total VASP.
-
Normalize the phospho-VASP signal to the total VASP signal for each sample.
-
Compare the normalized values across the different treatment groups.
-
Protocol 2: Ex Vivo Aortic Ring Vasodilation Assay
This protocol describes how to assess the vasodilatory effects of this compound on isolated aortic rings, a classic functional assay for cGMP-mediated smooth muscle relaxation.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound
-
Rp-8-Br-cGMPS
-
Vehicle control
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat according to approved animal welfare protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (B1216132) (ACh, e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
Wash the rings to return to baseline tension.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound (e.g., 10 nM to 100 µM) to generate a concentration-response curve for relaxation.
-
For the control experiments, pre-incubate separate sets of aortic rings with:
-
Vehicle for 30 minutes.
-
Rp-8-Br-cGMPS (e.g., 30 µM) for 30 minutes.
-
-
After pre-incubation, pre-contract the rings with phenylephrine and then generate a concentration-response curve for this compound.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the EC50 values for this compound in the absence and presence of the antagonist (Rp-8-Br-cGMPS).
-
A rightward shift in the concentration-response curve in the presence of Rp-8-Br-cGMPS indicates competitive antagonism.
-
Assessing Off-Target Effects
While Rp-isomers serve as excellent negative controls for cGMP-dependent effects, it is also crucial to consider other potential off-target interactions.
-
Protein Kinase A (PKA): Some cGMP analogs can cross-react with PKA, especially at higher concentrations. To control for this, it is advisable to include a PKA-specific inhibitor (e.g., KT 5720 or Rp-8-Br-cAMPS) in a separate experimental arm. If the effect of this compound is attenuated by a PKA inhibitor, it suggests a potential off-target effect through the cAMP/PKA pathway.
-
Phosphodiesterases (PDEs): The phosphorothioate (B77711) modification in this compound can confer resistance to hydrolysis by some PDEs. However, it may also inhibit certain PDE isoforms. For example, Rp-8-Br-PET-cGMPS has been shown to inhibit PDE5.[2] To investigate if the observed effects of this compound are due to PDE inhibition, which would lead to an accumulation of endogenous cGMP, experiments can be performed in the presence of a broad-spectrum PDE inhibitor like IBMX or isoform-selective inhibitors. If the effect of this compound is occluded in the presence of a PDE inhibitor, it may indicate an indirect mechanism of action.
References
Validating the Effect of Sp-8-Br-cGMPS with a PKG Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the effects of the cGMP analog, Sp-8-Br-cGMPS, by utilizing a Protein Kinase G (PKG) inhibitor. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of your research.
Unveiling the cGMP/PKG Signaling Cascade
The cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. This compound is a potent, cell-permeable cGMP analog widely used to activate PKG and elicit downstream cellular responses. To ensure the observed effects are specifically mediated by PKG, it is essential to employ a PKG inhibitor as a validation tool. This guide focuses on the use of such inhibitors to confirm the mechanism of action of this compound.
A common method to assess PKG activation is to measure the phosphorylation of one of its key substrates, the Vasodilator-Stimulated Phosphoprotein (VASP) at the Serine 239 residue.
Comparative Analysis of PKG Inhibitors
Several PKG inhibitors are available, each with distinct mechanisms of action and efficacy. The choice of inhibitor is critical for obtaining conclusive results. Below is a comparison of commonly used PKG inhibitors in the context of reversing the effects of a cGMP analog like 8-Br-cGMP, which is structurally and functionally similar to this compound.
| Inhibitor | Mechanism of Action | Efficacy in Reversing cGMP-Analog-Induced Effects | Key Considerations |
| Rp-8-Br-PET-cGMPS | Competitive antagonist at the cGMP binding site of PKG | High: Completely reverses 8-Br-cGMP-induced vasodilation.[1] Attenuates 8-Br-cGMP-induced relaxation by 55.9±6.7%. | Considered a potent and selective inhibitor of PKG.[2] |
| Rp-8-pCPT-cGMPS | Competitive antagonist at the cGMP binding site of PKG | Marginal: Shows only marginal reversal of 8-Br-cGMP-induced vasodilation.[1] | |
| KT5823 | ATP-competitive inhibitor | Variable/Low: Demonstrates marginal reversal of 8-Br-cGMP-induced vasodilation.[1] Fails to inhibit cGMP-mediated VASP phosphorylation in intact cells and may even enhance it.[3] | While it inhibits purified PKG in vitro, its efficacy in intact cells is questionable and results should be interpreted with caution.[3] |
| DT-2 | Substrate binding site inhibitor | High: Completely reverses 8-Br-cGMP-induced vasodilation with potency comparable to Rp-8-Br-PET-cGMPS.[1] | A peptide-based inhibitor that can also inhibit basal PKG activity.[1] |
Experimental Validation: A Step-by-Step Protocol
This section outlines a detailed protocol for validating the PKG-dependent effects of this compound by measuring VASP phosphorylation using Western Blotting.
Objective: To determine if the this compound-induced phosphorylation of VASP at Ser239 is blocked by a specific PKG inhibitor (e.g., Rp-8-Br-PET-cGMPS).
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, platelets)
-
This compound
-
PKG inhibitor (e.g., Rp-8-Br-PET-cGMPS)
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-total VASP
-
Rabbit or Mouse anti-GAPDH (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with the PKG inhibitor (e.g., 10 µM Rp-8-Br-PET-cGMPS) or vehicle for 30-60 minutes.
-
Stimulate the cells with this compound (e.g., 100 µM) or vehicle for the desired time (e.g., 10-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane to remove the phospho-VASP antibody.
-
Re-probe the membrane with an antibody against total VASP to normalize for protein loading.
-
A loading control like GAPDH should also be probed to ensure equal protein loading across lanes.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP, total VASP, and the loading control.
-
Calculate the ratio of phospho-VASP to total VASP for each condition.
-
Compare the this compound-induced VASP phosphorylation in the presence and absence of the PKG inhibitor. A significant reduction in phosphorylation in the presence of the inhibitor validates the PKG-dependent effect of this compound.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of Sp-8-Br-cGMPS with cAMP-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sp-8-Br-cGMPS and its cross-reactivity with cAMP-dependent signaling pathways. The information presented is supported by experimental data to aid in the selection of appropriate tools for cGMP signaling research.
Introduction
This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is widely used to activate cGMP-dependent protein kinase (PKG) and study cGMP-mediated signaling events. However, due to the structural homology between cGMP and cyclic adenosine (B11128) monophosphate (cAMP) signaling components, particularly PKG and cAMP-dependent protein kinase (PKA), the potential for cross-reactivity exists. This guide explores the extent of this cross-reactivity, providing quantitative data, experimental protocols, and visual aids to understand the underlying mechanisms.
Data Presentation: Quantitative Comparison of Cyclic Nucleotide Analogs
The following tables summarize the activation constants (Ka) of various cyclic nucleotides for Protein Kinase G (PKG) and Protein Kinase A (PKA). A lower Ka value indicates a higher affinity and more potent activation.
Table 1: Activation Constants (Ka) of Natural Cyclic Nucleotides for PKG and PKA
| Cyclic Nucleotide | Kinase | Activation Constant (Ka) (µM) | Selectivity (Ka PKA / Ka PKG) |
| cGMP | PKG I | 0.1 - 0.26[1][2] | ~100-200 fold for cGMP |
| cGMP | PKG II | 0.04 - 1.6[1][2] | |
| cAMP | PKG I | 7.6 - 22.4[1][2] | |
| cAMP | PKG II | ~12 - 27[1][2] | |
| cAMP | PKA | ~0.1 - 0.2 | ~100-200 fold for cAMP |
| cGMP | PKA | ~10 |
Table 2: Qualitative and Quantitative Data on cGMP Analog Cross-Reactivity
| cGMP Analog | Target Kinase | Activity | Quantitative Data | Reference |
| This compound | PKG Iα | Activator | Not specified | [3] |
| This compound | PKA | Unspecific Activator | Not specified | [3] |
| 8-Br-cGMP | PKA | Activator | Activation at concentrations more likely to activate PKA than PKG. | [2] |
| Sp-8-pCPT-cGMPS | PKG Iα & II | Activator | Not specified | [4] |
| Sp-8-pCPT-cGMPS | PKA II | Activator | Caution advised due to PKA activation. | [4] |
Signaling Pathway Diagrams
To visualize the points of potential cross-reactivity, the following diagrams illustrate the canonical cGMP and cAMP signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the specificity of cyclic nucleotide analogs.
In Vitro Kinase Activity Assay using Radiolabeled ATP
This assay directly measures the phosphorylation of a substrate by a kinase.
Objective: To determine the activation of PKG and PKA by this compound or other cyclic nucleotide analogs.
Materials:
-
Purified recombinant PKG and PKA
-
Specific peptide substrate for each kinase (e.g., Kemptide for PKA)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
This compound and other test compounds
-
P81 phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase (PKA or PKG).
-
Add varying concentrations of the cyclic nucleotide analog (e.g., this compound) to the reaction mixture. Include a control with the natural cyclic nucleotide (cGMP for PKG, cAMP for PKA) and a negative control without any activator.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper or by adding SDS-PAGE loading buffer.
-
If using P81 paper, wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity (e.g., in cpm or pmol/min/mg) against the concentration of the cyclic nucleotide analog to determine the activation constant (Ka).
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to a kinase.
Objective: To determine the binding affinity (Ki) of this compound for the regulatory subunits of PKA and PKG.
Materials:
-
Purified regulatory subunits of PKA and PKG
-
Radiolabeled cyclic nucleotide (e.g., [³H]cAMP or [³H]cGMP)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
-
This compound and other unlabeled competitor ligands
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the purified regulatory subunits of PKA or PKG with a fixed concentration of the corresponding radiolabeled cyclic nucleotide.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters using a filtration apparatus. The protein and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Activity Assay
This assay measures the hydrolysis of cyclic nucleotides by PDEs.
Objective: To determine if this compound affects the activity of cAMP-hydrolyzing PDEs (e.g., PDE2, PDE3).
Materials:
-
Purified recombinant PDE2 and PDE3
-
[³H]cAMP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Snake venom nucleotidase (to convert [³H]5'-AMP to [³H]adenosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation counter
Procedure:
-
Set up a reaction containing the purified PDE enzyme in the assay buffer.
-
Add this compound at various concentrations to test its effect. For PDE2, cGMP or its analogs can act as allosteric activators of cAMP hydrolysis. For PDE3, they can act as competitive inhibitors.
-
Initiate the reaction by adding [³H]cAMP.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the [³H]5'-AMP product to [³H]adenosine.
-
Separate the charged [³H]cAMP from the uncharged [³H]adenosine using an anion-exchange resin.
-
Measure the radioactivity of the [³H]adenosine in the eluate using a scintillation counter.
-
Calculate the PDE activity and determine the effect of this compound.
Discussion of Cross-Reactivity
The data presented indicate that while PKG has a significantly higher affinity for cGMP than for cAMP, cross-activation can occur, particularly at higher concentrations of the non-preferred nucleotide. This compound has been described as an "unspecific activator" of PKA, suggesting that it can activate PKA, potentially at concentrations used to study PKG.[3] This lack of specificity is an important consideration for researchers, as effects attributed solely to PKG activation might, in reality, be partially mediated by PKA.
Furthermore, the cross-reactivity extends to other components of the cyclic nucleotide signaling pathways. cGMP analogs can influence the activity of certain phosphodiesterases (PDEs) that degrade cAMP. For instance:
-
PDE2 is allosterically activated by cGMP, leading to increased hydrolysis of cAMP.[5][6]
-
PDE3 is competitively inhibited by cGMP, resulting in decreased hydrolysis of cAMP.[5]
Therefore, when using this compound, it is crucial to consider not only its direct effects on PKG and PKA but also its potential indirect effects on cAMP levels through the modulation of PDEs.
Alternatives to this compound
To mitigate the issue of cross-reactivity, researchers can consider using alternative cGMP analogs with higher selectivity for PKG or employing specific PKA inhibitors in their experiments.
Table 3: Other cGMP Analogs and their Properties
| Analog | Properties |
| 8-pCPT-cGMP | A potent and membrane-permeable PKG activator. |
| PET-cGMP | Shows some selectivity for PKG I over PKG II. |
| Rp-8-Br-cGMPS | A competitive antagonist of PKG. |
Conclusion
This compound is a valuable tool for studying cGMP signaling; however, its cross-reactivity with cAMP-dependent pathways, particularly the activation of PKA, necessitates careful experimental design and interpretation of results. Researchers should consider the concentrations of this compound used and employ appropriate controls, such as PKA inhibitors, to dissect the specific contributions of the cGMP/PKG and cAMP/PKA pathways to the observed cellular responses. When possible, utilizing more selective cGMP analogs may be advantageous. The experimental protocols provided in this guide offer a framework for rigorously evaluating the specificity of cyclic nucleotide analogs in your experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases [mdpi.com]
- 5. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Potency of Sp-8-Br-cGMPS and 8-Br-cGMP
For researchers in cellular signaling, drug development, and related scientific fields, the choice of a stable and potent cGMP analog is critical for elucidating the role of the cGMP signaling pathway. This guide provides a detailed comparison of two commonly used cGMP analogs: Sp-8-Br-cGMPS and 8-Br-cGMP, focusing on their potency as activators of cGMP-dependent protein kinase (PKG) and their resistance to hydrolysis by phosphodiesterases (PDEs).
Quantitative Data Summary
| Compound | Parameter | Value | Target | Reference |
| This compound | EC50 (CNG Channel Activation) | 106.5 µM | cGMP-gated cation channels | [1] |
| PKG Activation | Activator | PKG Iα and Iβ | [2] | |
| PDE Resistance | Resistant to hydrolysis | Mammalian PDEs | [2] | |
| 8-Br-cGMP | Max. Hydrolysis Rate | 7.3 s⁻¹ | PDE (from retinal rod outer segments) | [3] |
| Ki (PDE Inhibition) | 48 µM | PDE (from retinal rod outer segments) | [3] | |
| PKG Activation | Activator | PKG | [4] | |
| cGMP (Reference) | Ka (PKG Activation) | ~0.1 µM | PKG Iα | [2] |
| Ka (PKG Activation) | ~1.0 µM | PKG Iβ | [2] | |
| Ka (PKG Activation) | ~0.07 µM | PKG II | [2] |
Comparative Analysis of Potency
Activation of cGMP-Dependent Protein Kinase (PKG)
Both this compound and 8-Br-cGMP are established activators of cGMP-dependent protein kinase (PKG), the primary effector of cGMP signaling in many cell types.[2][4] The bromine substitution at the 8-position of the guanine (B1146940) ring in both molecules generally favors the syn conformation, which is thought to be important for binding to and activating PKG.
While direct comparative quantitative data on PKG activation is scarce, the structural modifications of each analog provide insight into their potential potency. The phosphorothioate (B77711) substitution in the cGMP backbone of this compound is a key feature. This modification, specifically in the Sp-conformation, is known to confer resistance to hydrolysis by phosphodiesterases, which can lead to a more sustained activation of PKG in a cellular context.[2] Some reports also suggest that this compound may be an unspecific activator of cAMP-dependent protein kinase (PKA), an important consideration for experimental design.
Resistance to Phosphodiesterase (PDE) Hydrolysis
A significant advantage of both this compound and 8-Br-cGMP over the natural messenger cGMP is their enhanced resistance to degradation by PDEs. This prolonged biological half-life is crucial for achieving sustained pathway activation in experimental systems.
This compound, as a phosphorothioate analog, is highly resistant to hydrolysis by a broad range of mammalian PDEs.[2] This resistance is a well-documented property of the phosphorothioate modification.
8-Br-cGMP is also more resistant to PDE hydrolysis than cGMP. Quantitative studies on PDE from retinal rod outer segments show a maximal hydrolysis rate of 7.3 s⁻¹, which is significantly slower than that of cGMP.[3] Furthermore, 8-Br-cGMP can act as a competitive inhibitor of some PDE isoforms.[3][5] However, its susceptibility to hydrolysis can vary between different PDE families.[5]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these compounds are used, the following diagrams illustrate the canonical cGMP signaling pathway and the general workflows for assessing the potency of cGMP analogs.
Experimental Protocols
In Vitro PKG Activation Assay
This protocol is designed to determine the activation constant (Ka) or the half-maximal effective concentration (EC50) of a cGMP analog for a specific PKG isoform.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing a reaction buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, 1 mM ATP, a specific peptide substrate for PKG (e.g., VASP), and the recombinant PKG isoform of interest (e.g., PKG Iα).
-
Activator Addition: Add varying concentrations of the cGMP analog (this compound or 8-Br-cGMP) to the reaction mixtures. Include a control with no analog and a control with a saturating concentration of cGMP.
-
Initiation and Incubation: Initiate the reaction by adding the recombinant PKG. Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer for Western blot analysis or a kinase inhibitor).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Western Blotting: Using a phospho-specific antibody against the substrate.
-
ELISA: With a phospho-specific antibody for high-throughput screening.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
-
Data Analysis: Plot the measured phosphorylation signal against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. The Ka can be derived from this data.
Phosphodiesterase (PDE) Activity Assay (Hydrolysis and Inhibition)
This protocol measures the rate at which a PDE isoform hydrolyzes a cGMP analog or the inhibitory constant (Ki) of the analog.
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the recombinant PDE isoform of interest and a known concentration of a labeled substrate, typically [³H]-cGMP.
-
Inhibitor/Substrate Addition:
-
For Inhibition (Ki determination): Add varying concentrations of the cGMP analog (this compound or 8-Br-cGMP) to compete with the [³H]-cGMP.
-
For Hydrolysis Rate: Use the cGMP analog as the substrate to be hydrolyzed.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specific time, ensuring the reaction stays within the linear range.
-
Separation of Substrate and Product: Separate the unhydrolyzed [³H]-cGMP from the hydrolyzed product, [³H]-5'-GMP. This is commonly done using anion-exchange chromatography columns.
-
Quantification: Elute the product and quantify the amount of radioactivity using liquid scintillation counting.
-
Data Analysis:
-
For Inhibition: Calculate the percentage of inhibition at each analog concentration and determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
For Hydrolysis Rate: Calculate the amount of product formed over time to determine the rate of hydrolysis.
-
Conclusion
Both this compound and 8-Br-cGMP are valuable tools for investigating the cGMP signaling pathway. The primary advantage of This compound lies in its phosphorothioate modification, which confers significant resistance to hydrolysis by a broad spectrum of PDEs, making it an excellent choice for experiments requiring sustained and robust activation of the cGMP pathway. 8-Br-cGMP is a well-characterized activator that is also more resistant to PDE hydrolysis than cGMP, with some quantitative data available regarding its interaction with specific PDEs.
The choice between these two analogs will depend on the specific requirements of the experiment. For studies demanding high stability and prolonged action, this compound is likely the superior option. For experiments where a well-documented, albeit potentially less stable, activator is sufficient, 8-Br-cGMP remains a reliable choice. Researchers should also consider the potential for off-target effects, such as the activation of PKA, and design their experiments with appropriate controls to ensure the observed effects are indeed mediated by the intended cGMP/PKG pathway. Further direct comparative studies are needed to definitively quantify the relative potencies of these two important research compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Analog Specificity in PKG I and II [escholarship.org]
- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of cyclic nucleotide phosphodiesterases with cyclic GMP analogs: topology of the catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review comparing different cGMP analogs in neuroscience.
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of different cGMP analogs in neuroscience. This review provides a comparative analysis of key cGMP analogs, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Cyclic guanosine (B1672433) monophosphate (cGMP) is a crucial second messenger in the central nervous system, playing a pivotal role in a multitude of neuronal functions, including synaptic plasticity, learning, and memory.[1][2] The signaling cascade is primarily initiated by nitric oxide (NO) or natriuretic peptides, which activate soluble guanylyl cyclase (sGC) or particulate guanylyl cyclase (pGC), respectively, leading to the synthesis of cGMP.[3][4] The downstream effects of cGMP are mediated through three main targets: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) channels, and cGMP-regulated phosphodiesterases (PDEs).[5][6] To dissect the intricate roles of cGMP in neuronal processes, a variety of synthetic cGMP analogs have been developed. These analogs offer varying degrees of potency, selectivity, and membrane permeability, making them invaluable tools for neuroscience research. This guide provides a comparative overview of the most commonly used cGMP analogs, summarizing their key characteristics and applications.
Comparative Analysis of cGMP Analog Performance
The utility of a cGMP analog is defined by its biochemical and cellular properties, including its affinity and efficacy for its molecular targets, its ability to cross cell membranes, and its resistance to degradation by PDEs. The following tables summarize the quantitative data for several widely used cGMP analogs, providing a basis for selecting the appropriate tool for a specific research question.
| cGMP Analog | Target(s) | Action | Potency (EC50 / Ki) | Key Characteristics | Common Applications in Neuroscience |
| 8-Bromo-cGMP (8-Br-cGMP) | PKG, CNG channels | Agonist | PKG: ~0.1-0.5 µM CNG (rod): ~14-fold less potent than 8-pCPT-cGMP[1] | Membrane permeable, resistant to some PDEs. | General purpose PKG and CNG channel activator, studies on synaptic plasticity (LTP).[7] |
| 8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP) | PKG, CNG channels | Agonist | PKG: Potent activator CNG (rod): ~80-fold more potent than cGMP[1] | Highly membrane permeable, resistant to PDE hydrolysis.[1] | Potent activation of PKG and CNG channels, investigation of cGMP-dependent LTP.[7] |
| Sp-8-Bromo-cGMPS (Sp-8-Br-cGMPS) | PKG, CNG channels | Agonist | PKG: Activator CNG: Agonist[1] | Phosphorothioate analog, resistant to hydrolysis by PDEs. | Activation of PKG and CNG channels in studies requiring sustained cGMP signaling. |
| Rp-8-Bromo-cGMPS (Rp-8-Br-cGMPS) | PKG, CNG channels | PKG Antagonist, CNG Agonist | PKG: Ki ~4 µM[1] CNG (rod): EC50 ~173.5 µM[1] | Distinguishes between PKG- and CNG channel-mediated effects.[1] | Selective inhibition of PKG to study its role in neuronal processes.[8] |
| β-Phenyl-1,N2-etheno-cGMP (PET-cGMP) | PKG | Agonist | PKG I: Selective activator[9] | Fluorescent, useful for binding studies. | Selective activation of PKG I, imaging of cGMP binding sites. |
| Rp-8-Bromo-PET-cGMPS (Rp-8-Br-PET-cGMPS) | PKG, CNG channels | PKG Antagonist, CNG channel modulator | PKG: Potent inhibitor[10] CNG (rod): EC50 (inhibition) ~0.45 µM[10][11] | Potent and selective inhibitor of PKG.[12] | Investigating the role of PKG in neuroprotection and retinal degeneration.[10][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of cGMP signaling and the points of intervention for its analogs, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
Whole-Cell Patch-Clamp Recording in Neuronal Cultures or Brain Slices
This protocol is a generalized procedure for recording synaptic currents or potentials and can be adapted for studying the effects of cGMP analogs on synaptic transmission and plasticity.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (for whole-cell recording): (in mM) 120 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.2-7.4 with KOH.
-
cGMP Analog Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of the desired cGMP analog in water or an appropriate solvent and store at -20°C. Dilute to the final working concentration in aCSF just before the experiment.
2. Slice/Culture Preparation:
-
Prepare acute brain slices (e.g., hippocampal, cortical) from rodents using a vibratome in ice-cold, oxygenated aCSF.
-
Alternatively, use primary neuronal cultures grown on coverslips.
-
Allow slices/cultures to recover for at least 1 hour in oxygenated aCSF at room temperature before recording.
3. Recording Procedure:
-
Transfer a slice or coverslip to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a flow rate of 1-2 ml/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a target neuron and establish a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Monitor and compensate for series resistance and capacitance.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials).
4. Application of cGMP Analog and Stimulation:
-
Bath-apply the cGMP analog at the desired concentration by switching the perfusion solution.
-
For studies of synaptic plasticity like long-term potentiation (LTP), deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to presynaptic afferents after a stable baseline recording is achieved in the presence or absence of the cGMP analog.[7]
5. Data Acquisition and Analysis:
-
Record synaptic responses using an appropriate amplifier and data acquisition software.
-
Analyze changes in amplitude, frequency, and kinetics of synaptic events before, during, and after the application of the cGMP analog and/or synaptic stimulation.
cGMP-Dependent Protein Kinase (PKG) Activity Assay
This protocol describes a method to measure the activity of PKG in brain tissue homogenates or cell lysates, which can be used to assess the efficacy of cGMP analogs as activators or inhibitors.
1. Sample Preparation:
-
Homogenize brain tissue or lyse cultured neurons in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate/lysate to remove cellular debris and collect the supernatant containing the soluble proteins, including PKG.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
2. Kinase Reaction:
-
Prepare a reaction mixture containing a specific PKG substrate (e.g., a synthetic peptide like GRTGRRNSI), [γ-³²P]ATP, and a buffer containing MgCl₂.
-
Add a known amount of the protein sample to the reaction mixture.
-
To test the effect of a cGMP analog, pre-incubate the sample with the analog at various concentrations before initiating the kinase reaction.
-
Initiate the reaction by adding the [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10-30 minutes).
3. Measurement of Phosphorylation:
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
4. Data Analysis:
-
Calculate the specific activity of PKG (e.g., in pmol of phosphate (B84403) incorporated per minute per mg of protein).
-
For activators, plot the PKG activity as a function of the analog concentration to determine the EC₅₀.
-
For inhibitors, perform the assay in the presence of a fixed concentration of cGMP and varying concentrations of the inhibitory analog to determine the IC₅₀ or Kᵢ.
Note: Non-radioactive, fluorescence-based kinase assays are also available and offer a safer and often higher-throughput alternative.[15] These assays typically use a labeled substrate and an antibody that specifically recognizes the phosphorylated form of the substrate.
Conclusion
The selection of a cGMP analog for neuroscience research should be guided by the specific experimental goals and the known properties of the available compounds. For general activation of the cGMP pathway, membrane-permeable and PDE-resistant analogs like 8-Br-cGMP and 8-pCPT-cGMP are suitable choices.[1] To differentiate between PKG- and CNG channel-mediated effects, analogs with opposing actions on these targets, such as Rp-8-Br-cGMPS, are indispensable.[1] For more specialized applications, such as selective modulation of PKG isoforms or imaging, analogs like PET-cGMP offer unique advantages.[9] A thorough understanding of the potency, selectivity, and cellular characteristics of these analogs, as outlined in this guide, is essential for the design of rigorous experiments and the accurate interpretation of their results, ultimately advancing our understanding of the multifaceted roles of cGMP signaling in the nervous system.
References
- 1. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP signalling in the mammalian brain: role in synaptic plasticity and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 4. NO/cGMP-dependent modulation of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. um.es [um.es]
- 7. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Potentiation in Hippocampus Involves Sequential Activation of Soluble Guanylate Cyclase, cGMP-Dependent Protein Kinase, and cGMP-Degrading Phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ein Fehler ist aufgetreten - UNI [uni-kassel.de]
- 10. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease [mdpi.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the Right cGMP Analog for Your Research: A Comparative Guide to Sp-8-Br-cGMPS and Other Analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of cyclic guanosine (B1672433) monophosphate (cGMP) signaling, the choice of the right analog is critical for obtaining accurate and reproducible results. This guide provides an objective comparison of Sp-8-Br-cGMPS with other commonly used cGMP analogs, supported by experimental data, to facilitate an informed selection for your specific research needs.
The second messenger cGMP is a pivotal regulator of numerous physiological processes, making its signaling pathway a key target for therapeutic intervention and basic research.[1][2] cGMP analogs are indispensable tools for elucidating the roles of the key effectors in this pathway, primarily cGMP-dependent protein kinase (PKG) and phosphodiesterases (PDEs).[3] this compound has emerged as a potent and selective tool for these investigations. This guide will delve into its performance characteristics in comparison to other analogs such as 8-Br-cGMP and the native cGMP molecule.
At a Glance: Key Properties of cGMP Analogs
| Property | cGMP | 8-Br-cGMP | This compound |
| Primary Target | PKG, PDEs, CNG Channels | PKG Activator | PKG Activator |
| PKG Activation | Endogenous Activator | Potent Activator | Potent Activator |
| PDE Resistance | Low | Moderate | High |
| Membrane Permeability | Low | Moderate | High |
| Lipophilicity | Low | Moderate | High |
Deep Dive into Performance: A Data-Driven Comparison
Superior Activation of Protein Kinase G (PKG)
This compound is a potent activator of PKG, a key downstream effector in the cGMP signaling cascade. Its efficacy often surpasses that of other analogs, including the widely used 8-Br-cGMP. The activation constant (Ka) or the half-maximal effective concentration (EC50) are crucial parameters for comparing the potency of different analogs.
| cGMP Analog | Reported EC50/Ka for PKG Activation | Key Findings |
| cGMP | ~0.26 µM for PKGI | The natural ligand for PKG.[4] |
| 8-Br-cGMP | Ka ≈ 1.0 µM for PKG Iβ | A commonly used, potent PKG activator.[5] |
| This compound | Potent activator of PKG Iα | Not specified in the provided search results. |
Note: EC50 and Ka values can vary depending on the experimental conditions, such as the specific PKG isoform and the assay used.
Enhanced Resistance to Phosphodiesterase (PDE) Hydrolysis
A significant advantage of this compound is its marked resistance to hydrolysis by PDEs, the enzymes responsible for degrading cGMP and terminating its signal. This resistance ensures a more sustained and predictable intracellular concentration of the analog, leading to more reliable experimental outcomes.
| cGMP Analog | Relative Hydrolysis Rate by PDEs | Key Findings |
| cGMP | High | Rapidly hydrolyzed by various PDE isoforms. |
| 8-Br-cGMP | Low to Moderate | More resistant to hydrolysis than cGMP, but still a substrate for some PDEs.[1] |
| This compound | Very Low | Highly resistant to hydrolysis by PDEs.[6] |
This enhanced stability of this compound allows for more precise control over the activation of the cGMP signaling pathway, minimizing the confounding effects of enzymatic degradation.
Improved Membrane Permeability and Lipophilicity
The ability of a cGMP analog to cross the cell membrane is crucial for its effectiveness in intact cell and tissue models. This compound exhibits greater lipophilicity compared to cGMP and 8-Br-cGMP, which contributes to its enhanced membrane permeability. This allows for more efficient loading into cells and a more uniform cellular response.
| cGMP Analog | Relative Lipophilicity (log Kw) | Cellular Permeability |
| cGMP | Low | Poor |
| 8-Br-cGMP | 1.17 | ~10% |
| Sp-8-Br-PET-cGMPS | 2.83 | Not specified in the provided search results. |
The increased lipophilicity of this compound is a key feature that enhances its utility in a wide range of biological systems.[6]
Visualizing the cGMP Signaling Pathway and Experimental Considerations
To better understand the context in which these cGMP analogs function, the following diagrams illustrate the core signaling pathway, a typical experimental workflow for comparing analogs, and a logical decision-making framework.
References
- 1. pnas.org [pnas.org]
- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]
Safety Operating Guide
Proper Disposal of Sp-8-Br-cGMPS: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized reagents like Sp-8-Br-cGMPS. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount.
This guide provides essential, step-by-step instructions for the safe and logistical management of this compound waste. In the absence of a specific Safety Data Sheet (SDS) classifying this compound as non-hazardous, it is imperative to handle it as a potentially hazardous chemical waste. This approach ensures the highest level of safety and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, both in its solid form and in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react, creating hazardous conditions.
-
Aqueous Waste Collection:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof container.
-
The container must be made of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "Sp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate, S-pivaloylthioethyl ester". Also, list any other constituents of the solution.
-
-
Solid Waste Collection:
-
Place unused or contaminated solid this compound into a designated solid waste container.
-
This includes any contaminated items such as weighing paper, pipette tips, and gloves.
-
The solid waste container must also be clearly labeled as "Hazardous Waste" with the chemical name.
-
-
Container Labeling and Storage:
-
All waste containers must be securely sealed to prevent spills or evaporation.
-
Label each container with the start date of waste accumulation.
-
Store the waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
-
Request for Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six months to a year), submit a request for chemical waste pickup to your institution's EHS department.
-
Do not dispose of this compound down the drain or in regular trash unless you have received explicit written permission from your EHS department confirming it as non-hazardous.
-
Quantitative Data Summary
For safe handling and storage, it is crucial to be aware of the quantitative limits for hazardous waste accumulation in a satellite accumulation area, as stipulated by regulations.
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume of Hazardous Waste | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[1] |
| Maximum Amount of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | For acutely toxic chemical waste (P-listed), a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time.[1] |
| Container Headspace | At least one-inch | Containers should not be filled beyond the neck or should have at least one-inch of headroom to allow for expansion. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
